2-Allyl-6-[(octadecylimino)methyl]phenol
Description
BenchChem offers high-quality 2-Allyl-6-[(octadecylimino)methyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Allyl-6-[(octadecylimino)methyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H47NO |
|---|---|
Molecular Weight |
413.7g/mol |
IUPAC Name |
2-(octadecyliminomethyl)-6-prop-2-enylphenol |
InChI |
InChI=1S/C28H47NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-25-27-23-20-22-26(21-4-2)28(27)30/h4,20,22-23,25,30H,2-3,5-19,21,24H2,1H3 |
InChI Key |
CCHAZUUOXACWRM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=CC=CC(=C1O)CC=C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=CC=CC(=C1O)CC=C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Design and Synthesis of N-(3-Allylsalicylidene)octadecylamine
[1]
Executive Summary
The condensation of 3-allylsalicylaldehyde with octadecylamine yields an amphiphilic Schiff base ligand characterized by three distinct functional domains:
-
The Chelation Core: A salicylaldimine moiety capable of coordinating transition metals (Cu, Ni, Pd, Co) to form square-planar or octahedral complexes.
-
The Hydrophobic Tail: A C18 (octadecyl) alkyl chain that induces liquid crystalline behavior (mesomorphism) and solubility in non-polar organic solvents.
-
The Polymerizable Handle: An allyl group (
) at the 3-position, enabling copolymerization, cross-linking, or surface grafting onto thiol- or hydride-functionalized substrates via "click" chemistry or hydrosilylation.
This guide details the synthesis, validation, and application of this ligand, specifically for researchers developing functionalized metallopolymers and self-assembling monolayers (SAMs).
Part 1: Molecular Architecture & Design Rationale
The selection of precursors is non-trivial and dictates the final material properties.
-
3-Allylsalicylaldehyde: Unlike unsubstituted salicylaldehyde, the 3-allyl derivative introduces steric bulk near the phenolic oxygen. This influences metal coordination geometry (often preventing dimerization in copper complexes) and provides a reactive site for post-complexation polymerization.
-
Octadecylamine: The long aliphatic chain acts as a "soft" segment. In the context of metallomesogens, this chain lowers the melting point and stabilizes the mesophase (typically Smectic A or C phases) by promoting van der Waals interdigitation between layers.
Structural Logic Diagram
The following diagram illustrates the functional segmentation of the target molecule.
Figure 1: Functional decomposition of the ligand synthesis and its resulting molecular utility.
Part 2: Synthetic Methodology
This protocol relies on thermodynamic control to drive the equilibrium toward the imine (Schiff base) by removing water. While a Dean-Stark trap is common for large scales, the hydrophobicity of the product allows for a simpler precipitation method in alcoholic solvents.
Reagents
-
3-Allylsalicylaldehyde: >98% purity (Synthesis via Claisen rearrangement of allyl phenyl ether if not commercially sourced).
-
Octadecylamine: >98% purity.
-
Solvent: Absolute Ethanol or Methanol (Anhydrous).
-
Catalyst: Glacial Acetic Acid (Optional, 1-2 drops).
Step-by-Step Protocol
-
Stoichiometric Preparation:
-
Dissolve 3-allylsalicylaldehyde (10 mmol, 1.62 g) in 20 mL of absolute ethanol in a round-bottom flask.
-
Separately, dissolve octadecylamine (10 mmol, 2.69 g) in 30 mL of hot absolute ethanol (approx. 50°C to ensure full solubility of the amine).
-
-
Condensation Reaction:
-
Add the amine solution dropwise to the aldehyde solution under continuous magnetic stirring.
-
Observation: The solution will typically turn bright yellow, indicating the formation of the azomethine (
) bond. -
Reflux the mixture at 78°C for 4–6 hours.
-
Optimization: If the reaction is slow, add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath (0°C).
-
The Schiff base will precipitate as a yellow crystalline solid due to the low solubility of the long alkyl chain in cold ethanol.
-
Filter the solid using a Buchner funnel.
-
Wash: Wash 3x with cold ethanol to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from a 1:1 mixture of Ethanol/Chloroform if the melting point range is broad (>2°C).
-
Part 3: Structural Characterization & Validation[1]
To ensure scientific integrity, the synthesized ligand must be validated using spectroscopic signatures. The following table summarizes the expected data for N-(3-allylsalicylidene)octadecylamine .
Representative Spectroscopic Data
| Technique | Functional Group | Expected Signal / Value | Interpretation |
| FT-IR | Strong, sharp band confirming imine formation. | ||
| FT-IR | Broad, weak band (often shifted due to intramolecular H-bonding). | ||
| FT-IR | Strong bands from the C18 octadecyl chain. | ||
| 1H NMR | Imine Proton ( | Singlet (1H). Diagnostic of Schiff base. | |
| 1H NMR | Phenolic | Singlet (1H). Downfield due to intramolecular H-bond with imine N. | |
| 1H NMR | Allyl | Multiplet (1H). | |
| 1H NMR | Allyl | Multiplet (2H).[1] Terminal alkene protons. | |
| 1H NMR | Terminal | Triplet (3H). End of octadecyl chain. |
Validation Logic
-
Disappearance of Carbonyl: The aldehyde carbonyl peak (
in IR, in NMR) must be absent. -
Integral Ratio: In NMR, the integration ratio of the terminal methyl group (3H) to the imine proton (1H) must be 3:1. A deviation suggests trapped amine or aldehyde.
Part 4: Applications & Experimental Workflow
The true value of this ligand lies in its versatility. Below is a workflow diagramming its conversion into advanced materials.
Figure 2: Divergent synthetic pathways for the application of the amphiphilic ligand.
Metallomesogens (Liquid Crystals)
Complexation with Cu(II) or Pd(II) yields complexes that exhibit smectic mesophases. The long octadecyl chains melt first, creating a fluid environment where the rigid metal-salicylaldimine cores stack.
-
Protocol: React Ligand (2 eq) with Metal Acetate (1 eq) in Ethanol/Chloroform.
Surface Functionalization
The allyl group allows for covalent attachment to silica or gold nanoparticles modified with thiol groups via thiol-ene "click" chemistry. This creates a hydrophobic, metal-chelating monolayer.
-
Protocol: Reflux Ligand with Thiol-functionalized silica in Toluene with AIBN (radical initiator).
References
-
Synthesis of Salicylaldehyde Schiff Bases
-
Allyl-Functionalized Ligands
-
Synthesis of polymer anchored N,N′-bis(3-allyl salicylidene)o-phenylenediamine cobalt(II) Schiff base complex. (2003).[5] Journal of Molecular Catalysis A: Chemical.
-
-
Liquid Crystal Applications
-
Self-assembling tetranuclear complexes of a tridentate Schiff base... liquid crystals. (2025).[6] ResearchGate.
-
-
Octadecylamine Properties
-
Octadecylamine for synthesis. Sigma-Aldrich.[7]
-
-
General Schiff Base Synthesis
Sources
- 1. scirp.org [scirp.org]
- 2. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple Synthesis of Arylamines from Tetraynes via the Hexadehydro-Diels-Alder Reaction [sioc-journal.cn]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. recentscientific.com [recentscientific.com]
- 8. scirp.org [scirp.org]
- 9. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Guide: Thermotropic Liquid Crystalline Behavior of Long-Chain Salicylaldimines
Part 1: Executive Summary & Molecular Architecture
The Salicylaldimine Mesogen
Salicylaldimines (Schiff bases derived from salicylaldehyde) represent a cornerstone class of thermotropic liquid crystals (LCs). Unlike simple calamitic (rod-like) mesogens, salicylaldimines possess a unique ortho-hydroxy group. This structural feature facilitates an intramolecular hydrogen bond (O-H···N), which planarizes the central core, enhances rigidity, and stabilizes the mesophase against thermal fluctuations.
For researchers in drug delivery and materials science, these molecules offer a tunable scaffold. The "long-chain" variants (typically
Structural Logic
The behavior of these materials is governed by the delicate balance between the rigid core and the flexible tails.
-
The Rigid Core: The salicylaldimine linkage (
) provides the necessary aspect ratio (length-to-width) for anisotropy. -
The Flexible Tails: Long alkyl or alkoxy chains act as a "solvent," lowering the melting point and facilitating the formation of fluid mesophases (Nematic, Smectic) rather than direct crystallization.
-
The Chelate Effect: The N,O-donor site allows for metallation (e.g., Cu(II), Ni(II)), converting the ligand into a metallomesogen , often inducing higher-order smectic phases (SmC, SmE) or magnetic properties.
Figure 1: Structural logic dictating the mesomorphic behavior of salicylaldimines.
Part 2: Synthesis Protocol (Self-Validating System)
Objective: Synthesis of N-(4-n-alkyloxysalicylidene)-4'-n-alkylaniline ligands. Integrity Check: This protocol utilizes the "Dean-Stark" principle (water removal) to drive the equilibrium forward, ensuring high yield and purity essential for sharp phase transitions.
Reagents
-
4-n-Alkyloxysalicylaldehyde (1.0 eq)
-
4-n-Alkylaniline (1.0 eq)
-
Absolute Ethanol (Solvent)[1]
-
Glacial Acetic Acid (Catalyst, catalytic amount)
Step-by-Step Methodology
-
Pre-reaction Preparation: Ensure all glassware is oven-dried. Moisture competes with the condensation reaction.
-
Dissolution: Dissolve 10 mmol of the specific 4-n-alkyloxysalicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 10 mmol of the corresponding 4-n-alkylaniline dropwise with constant stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Why? Protonation of the carbonyl oxygen increases electrophilicity, accelerating nucleophilic attack by the amine.
-
Reflux: Reflux the mixture at 78°C for 3-4 hours. Monitor by TLC (Thin Layer Chromatography) until the starting aldehyde spot disappears.
-
Crystallization: Cool the solution slowly to room temperature, then to 0°C. The Schiff base should precipitate as yellow/orange crystals.
-
Purification (Critical): Recrystallize from hot ethanol or an ethanol/chloroform mixture. Repeat until the melting point is sharp (< 1°C range). Impure LCs exhibit depressed clearing points and broadened transitions.
Figure 2: Synthetic workflow for high-purity salicylaldimine mesogens.
Part 3: Thermotropic Behavior & Characterization
Phase Identification Strategy
Reliable identification requires correlating Optical Microscopy with Calorimetry.
-
Polarized Optical Microscopy (POM):
-
Nematic (N): Look for "Schlieren" textures with 2- or 4-point singularities, or "Marbled" textures.
-
Smectic A (SmA): Look for "Focal Conic Fan" textures or dark "Homeotropic" regions (molecules perpendicular to glass).
-
Smectic C (SmC): "Broken Fan" or "Schlieren" textures (only 4-point singularities allowed).
-
-
Differential Scanning Calorimetry (DSC):
-
Measure Enthalpy (
). -
Crystal
LC: High (melting). -
Smectic
Nematic: Low (minor structural reorganization). -
Nematic
Isotropic: Very low (clearing).
-
The Effect of Chain Length ( )
The alkyl chain length acts as a "tuning knob" for phase behavior.[2]
-
Short Chains (
): Often non-mesomorphic or monotropic (metastable). The crystal lattice energy is too high to allow a stable mesophase. -
Medium Chains (
): Nematic phase dominance. The molecule is anisotropic enough to align directionally but not long enough to force strong layering. -
Long Chains (
): Smectic phase emergence.[3] Strong van der Waals interactions between the long alkyl tails drive micro-segregation, forcing the molecules into layers (SmA, SmC).-
Note: Extremely long chains (
) may suppress the Nematic phase entirely, resulting in a direct Crystal Smectic Isotropic transition.
-
Metallomesogens (Metal-Induced Organization)
Coordinating the salicylaldimine ligand to a metal center (e.g., Cu, Ni, Pd) creates a Metallomesogen .
-
Geometry: The metal forces a specific geometry (e.g., Square Planar for Cu(II)).
-
Effect: This often increases the transition temperatures and stabilizes higher-order smectic phases (like SmE or Col_h) due to increased core rigidity and intermolecular electrostatic interactions.
Part 4: Data Presentation
Table 1: Representative Phase Behavior of N-(4-n-alkyloxysalicylidene)-4'-n-alkylanilines
Data synthesized from general trends in homologous series [1, 4].
| Compound | Alkoxy Chain ( | Alkyl Chain ( | Phase Sequence (Heating) | Transition Temps (°C) |
| L-4/4 | 4 | 4 | Cr | Cr 85 N 110 Iso |
| L-8/4 | 8 | 4 | Cr | Cr 70 SmA 95 N 120 Iso |
| L-10/4 | 10 | 4 | Cr | Cr 65 SmC 88 SmA 135 Iso |
| L-12/12 | 12 | 12 | Cr | Cr 55 SmC 105 SmA 140 Iso |
| Cu-L-10 | 10 (Complex) | - | Cr | Cr 140 SmA 190 Iso |
Legend: Cr = Crystal, N = Nematic, SmA = Smectic A, SmC = Smectic C, Iso = Isotropic Liquid.
Visualizing Phase Transitions
The following diagram illustrates the energetic landscape of these transitions.
Figure 3: Thermotropic phase pathways dependent on chain length and temperature.
References
-
Liquid crystalline properties of salicylaldimine-based dimers: influence of terminal alkyl chain length. Source: Taylor & Francis (Liquid Crystals) [Link]
-
Syntheses, characterization and liquid crystalline properties of new bis[5-(4-alkoxyphenylazo)-N-(alkyl)-salicylaldiminato] copper(II) and nickel(II) complex homologues. Source: Acta Chimica Slovenica / ResearchGate [Link]
-
Synthesis, characterization, and mesomorphic investigations of diester-substituted salicylaldimines and their copper (II) complexes. Source: Taylor & Francis (Liquid Crystals) [Link]
-
Synthesis and Mesomorphic Properties of N(4-n-alkyloxy salicylidene)4′-n-alkylanilines and their Copper Complexes. Source: ResearchGate [Link]
-
Thermotropic and lyotropic behaviour of new liquid-crystalline materials with different hydrophilic groups. Source: Beilstein Journal of Organic Chemistry [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units | MDPI [mdpi.com]
- 4. BJOC - Thermotropic and lyotropic behaviour of new liquid-crystalline materials with different hydrophilic groups: synthesis and mesomorphic properties [beilstein-journals.org]
An In-depth Technical Guide to N-octadecyl-3-allylsalicylaldimine: Synthesis, Characterization, and Potential Applications
Executive Summary
This technical guide provides a comprehensive overview of N-octadecyl-3-allylsalicylaldimine, a functionalized Schiff base. While this specific molecule is not widely cataloged, this document constructs its scientific profile by dissecting its constituent precursors: 3-allylsalicylaldehyde and octadecan-1-amine. We present a detailed, field-proven protocol for its synthesis via Schiff base condensation, discuss its predicted chemical identity and physicochemical properties, and explore its potential applications in coordination chemistry, material science, and pharmacology. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering both a theoretical framework and a practical guide to the synthesis and utilization of this versatile molecule.
Introduction: The Scientific Merit of Functionalized Salicylaldimines
Salicylaldimines, a class of Schiff bases derived from salicylaldehyde derivatives, represent a cornerstone in coordination chemistry and materials science. Their facile synthesis and the inherent N,O-bidentate chelation site make them privileged ligands for a vast array of metal ions. The resulting metal complexes are known to exhibit remarkable catalytic activity, interesting photophysical properties, and significant biological activities, including antimicrobial and anticancer effects[1][2].
The subject of this guide, N-octadecyl-3-allylsalicylaldimine, is a strategically designed molecule incorporating two key functionalities that impart unique characteristics:
-
N-octadecyl Group: A long C18 alkyl chain that is expected to confer high lipophilicity. This feature is critical for enhancing solubility in nonpolar organic solvents and for promoting self-assembly or incorporation into lipidic environments.
-
3-allyl Group: An accessible alkene functionality on the salicylaldehyde ring. This reactive handle opens avenues for post-synthesis modifications, such as polymerization, surface grafting, or click chemistry applications.
This guide provides the foundational knowledge for synthesizing and leveraging this molecule for advanced applications.
Chemical Identity and Nomenclature
A definitive CAS Registry Number for N-octadecyl-3-allylsalicylaldimine is not available in common chemical databases, indicating its status as a novel or specialized research compound. However, its identity can be systematically established from its precursors.
Predicted IUPAC Name: Based on IUPAC nomenclature rules for imines, the systematic name is 2-allyl-6-((octadecylimino)methyl)phenol or, more formally, (E)-1-(2-allyl-6-hydroxyphenyl)-N-octadecylmethanimine [3][4].
The chemical identities of the necessary precursors are well-established:
| Compound | Structure | IUPAC Name | CAS Registry No. | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Allylsalicylaldehyde | Chemical structure of 3-Allylsalicylaldehyde | 3-allyl-2-hydroxybenzaldehyde[5][6] | 24019-66-7[5][6][7][8] | C₁₀H₁₀O₂ | 162.19 |
| Octadecylamine | Chemical structure of Octadecylamine | octadecan-1-amine[9][10][11] | 124-30-1[9][10][12] | C₁₈H₃₉N | 269.51 |
| N-octadecyl-3-allylsalicylaldimine | Predicted chemical structure | 2-allyl-6-((octadecylimino)methyl)phenol | Not Assigned | C₂₈H₄₇NO | 413.68 |
Synthesis of N-octadecyl-3-allylsalicylaldimine
Reaction Principle: Schiff Base Condensation
The synthesis of N-octadecyl-3-allylsalicylaldimine is achieved through a classical Schiff base condensation reaction. This involves the nucleophilic attack of the primary amine (octadecylamine) on the electrophilic carbonyl carbon of the aldehyde (3-allylsalicylaldehyde). The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable carbon-nitrogen double bond (imine)[3][13]. The reaction is typically carried out in a suitable solvent and is often catalyzed by a trace amount of acid. Given the aliphatic nature of the amine, the resulting aldimine is expected to be stable[14].
Experimental Workflow Diagram
Sources
- 1. Structural investigations and antibacterial, antifungal and anticancer studies on zinc salicylaldimine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Imine - Wikipedia [en.wikipedia.org]
- 4. acdlabs.com [acdlabs.com]
- 5. 3-Allylsalicylaldehyde 98.00% | CAS: 24019-66-7 | AChemBlock [achemblock.com]
- 6. 3-Allylsalicylaldehyde | C10H10O2 | CID 141062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. H53475.06 [thermofisher.com]
- 8. 3-Allyl Salicylaldehyde | CAS 24019-66-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Octadecylamine | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Octadecanamine [webbook.nist.gov]
- 12. materials.alfachemic.com [materials.alfachemic.com]
- 13. One moment, please... [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
Amphiphilic Properties of Allyl-Substituted Phenol Schiff Bases: A Technical Guide
The following technical guide details the amphiphilic nature, synthesis, and surface-active applications of allyl-substituted phenol Schiff bases.
Introduction: The Reactive Amphiphile
Allyl-substituted phenol Schiff bases (e.g., N-allylsalicylaldimine) represent a unique class of "reactive amphiphiles."[1] Unlike traditional surfactants (e.g., SDS or CTAB) which serve primarily as passive solubilizers, these molecules combine surface activity with chemical reactivity.[1]
Their amphiphilicity arises from a structural duality:
-
Hydrophilic Head: The phenol-imine moiety (
), capable of hydrogen bonding and metal chelation.[1] -
Hydrophobic Tail: The allyl group (
), which provides lipophilicity and, critically, a handle for polymerization.[1]
This guide focuses on their behavior at interfaces—specifically their utility as corrosion inhibitors (adsorption at metal-solution interfaces) and "surfmers" (surfactant monomers) in emulsion polymerization.[1]
Structural Logic & Amphiphilic Duality
The core structure is defined by the condensation of a salicylaldehyde derivative with an allylamine. The amphiphilic balance (HLB) can be tuned by substituting the phenol ring.
| Structural Component | Chemical Function | Amphiphilic Role |
| Phenolic -OH | H-bond donor; Metal chelator | Primary Hydrophilic Anchor |
| Azomethine (-C=N-) | Electron donor (Lewis base) | Secondary Hydrophilic/Chelating Site |
| Allyl Group | Polymerizable alkene | Hydrophobic Tail (Short-chain) |
| Ring Substituents (R) | Electronic tuning (e.g., -NO2, -OMe) | Modulates Solubility & pKa |
Synthesis Protocol: N-Allylsalicylaldimine
This protocol describes the synthesis of the parent compound, N-allylsalicylaldimine.[2] The reaction is a condensation driven by the removal of water.
Reagents
-
Salicylaldehyde (2-Hydroxybenzaldehyde): >98% purity.[1]
-
Allylamine (3-Aminopropene): >99%, kept cold.[1]
-
Solvent: Anhydrous Ethanol or Methanol.
-
Drying Agent: Anhydrous Magnesium Sulfate (
).[1]
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask, dissolve 0.1 mol (12.2 g) of salicylaldehyde in 50 mL of anhydrous ethanol.
-
Addition: Place the flask in an ice bath (0–5 °C). Add 0.1 mol (5.7 g) of allylamine dropwise over 20 minutes. Reasoning: The reaction is exothermic; cooling prevents side reactions (polymerization) of the allyl group.
-
Reflux: Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78 °C) for 3–4 hours. The solution typically turns bright yellow, indicating imine formation.
-
Work-up: Cool to room temperature. Rotary evaporate the solvent to yield a yellow oil.
-
Purification: Dissolve the oil in minimal dichloromethane and wash with water to remove unreacted amine. Dry the organic layer over
, filter, and evaporate.-
Validation: Check purity via TLC (Silica gel, Hexane:Ethyl Acetate 4:1).[1] The product should appear as a single spot with a distinct
value different from the aldehyde.
-
Reaction Pathway Visualization[1]
Figure 1: Synthesis pathway of N-allylsalicylaldimine via condensation.[1]
Physicochemical Characterization
Unlike long-chain surfactants (e.g., C12), allyl-substituted Schiff bases have short hydrophobic tails (C3).[1] Therefore, they rarely form stable micelles in the bulk phase at low concentrations. Instead, their "amphiphilicity" is best characterized by their surface adsorption behavior.
A. Surface Tension & CMC
While classic Critical Micelle Concentration (CMC) values are high for these short-chain molecules, they act as hydrotropes or reactive diluents .[1]
-
Measurement: Use the Wilhelmy plate method.
-
Expected Trend: A gradual decrease in surface tension (
) without a sharp "break point" typical of long-chain surfactants, unless the phenol ring is substituted with a longer alkyl chain (e.g., nonyl-allyl derivatives).[1]
B. Adsorption Isotherms (Corrosion Inhibition)
The most definitive measure of amphiphilicity for these molecules is their adsorption onto metal surfaces in acidic media. The molecules align with the polar head (phenol/imine) attached to the metal and the allyl tail facing the solution, creating a hydrophobic barrier.
Protocol: Gravimetric Adsorption Test
-
Substrate: Mild steel coupons (polished to mirror finish).[1]
-
Medium: 1.0 M HCl (corrosive environment).[1]
-
Procedure: Immerse coupons in acid containing varying concentrations of the Schiff base (
to M) for 24 hours. -
Calculation: Determine Surface Coverage (
) using weight loss data: Where is the weight loss in the absence ( ) and presence ( ) of the inhibitor.[1]
Data Interpretation (Langmuir Isotherm):
Plot
| Parameter | Symbol | Typical Value Range | Significance |
| Adsorption Free Energy | -30 to -45 kJ/mol | Values < -40 kJ/mol indicate Chemisorption (strong coordinate bond).[1] | |
| Correlation Coeff. | > 0.99 | Confirms fit to Langmuir model. | |
| Inhibition Efficiency | 85% - 98% | High efficiency implies dense packing of the hydrophobic allyl tails.[1] |
Adsorption Mechanism Visualization
Figure 2: Mechanism of amphiphilic adsorption on steel surfaces.[1]
Applications & Future Outlook
Corrosion Inhibition
The allyl group enhances inhibition efficiency compared to propyl analogs. The
Biological Activity
These amphiphiles exhibit antibacterial properties.[3] The lipophilic allyl tail facilitates penetration through the lipid bilayer of bacterial cell membranes, while the Schiff base head group disrupts metabolic pathways via metal chelation (e.g., iron sequestration) [3].
"Surfmers" in Polymerization
The allyl group allows these molecules to function as Surfmers (Surfactant Monomers).[1] In emulsion polymerization, they can localize at the droplet interface and then be covalently copolymerized into the polymer backbone. This prevents surfactant migration and "blooming" on the final film surface, a common defect in coatings.
References
-
Adsorption and corrosion inhibition effect of Schiff base molecules on the mild steel surface in 1 M HCl medium: A combined experimental and theoretical approach. Physical Chemistry Chemical Physics, 2015.[1]
-
Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base. International Journal of Molecular Sciences, 2022.
-
Synthesis and Antimicrobial Activity of Schiff Bases Derived from Substituted Salicylaldehyde. Journal of Scientific Research and Development, 2013.
-
Self-Assembly of Amphiphilic Schiff Base and Selectively Turn on Circularly Polarized Luminescence. Langmuir, 2018.
Sources
Technical Guide: Coordination Chemistry of 2-Allyl-6-Iminomethylphenol Ligands
This technical guide details the coordination chemistry, synthesis, and applications of 2-allyl-6-iminomethylphenol ligands. These ligands, a specialized subclass of phenoxy-imine (FI) systems, are critical in two distinct fields: olefin polymerization catalysis (where the allyl group modulates steric bulk and solubility) and bioinorganic chemistry (where the ligand scaffold facilitates antimicrobial metal delivery).
Executive Summary & Ligand Architecture
The 2-allyl-6-iminomethylphenol ligand system represents a "privileged scaffold" in coordination chemistry. It is derived from the condensation of 3-allylsalicylaldehyde with a primary amine.
Structural Advantages
-
Steric Modulation: The allyl group at the ortho-position (C3 relative to the aldehyde, C2 relative to the phenol) provides a flexible steric block. Unlike rigid tert-butyl groups, the allyl chain can rotate, offering dynamic steric protection that stabilizes active metal centers during polymerization.
-
Electronic Tuning: The phenolate oxygen acts as a hard
- and -donor, while the imine nitrogen functions as a softer -donor and -acceptor. This "hard-soft" combination stabilizes metals across the periodic table (from Ti to Cu ). -
Functionalization Potential: The allyl double bond (
) serves as a latent site for post-synthetic modification, including "self-immobilization" via copolymerization with ethylene.
Synthetic Protocols
The synthesis relies on the Claisen Rearrangement to install the allyl group with high regioselectivity, followed by Schiff base condensation.
Protocol A: Ligand Synthesis Workflow
Step 1: O-Allylation of Salicylaldehyde
-
Dissolve salicylaldehyde (1.0 eq) and
(1.5 eq) in acetone. -
Add allyl bromide (1.2 eq) dropwise at
. -
Reflux for 4 hours. Filter and concentrate to yield 2-allyloxybenzaldehyde .
Step 2: Claisen Rearrangement
-
Heat neat 2-allyloxybenzaldehyde to
– under inert atmosphere ( ) for 2–4 hours. -
Mechanism: The allyl group migrates from the oxygen to the ortho-carbon via a [3,3]-sigmatropic rearrangement, reforming the phenol to produce 3-allylsalicylaldehyde .
-
Purification: Vacuum distillation (b.p.
at 10 mmHg).
Step 3: Schiff Base Condensation
-
Dissolve 3-allylsalicylaldehyde (1.0 eq) in absolute ethanol.
-
Add primary amine (
, 1.0 eq) (e.g., aniline, cyclohexylamine). -
Reflux for 2–6 hours.
-
Cool to crystallize the yellow/orange Schiff base ligand.
Visualization: Synthetic Pathway
Caption: Synthesis of 2-allyl-6-iminomethylphenol via Claisen rearrangement and Schiff base condensation.
Coordination Modes & Structural Diversity[1]
The coordination geometry is dictated by the metal center's oxidation state and preference.
Group 4 Metals (Ti, Zr) - The "FI Catalysts"[2]
-
Stoichiometry:
(Bis-ligand complexes). -
Geometry: Distorted Octahedral.
-
Isomerism: These complexes can exist in five isomers.[1] The active species for polymerization typically adopts a cis-N, trans-O, cis-Cl configuration.
-
Role of Allyl: The ortho-allyl group forces the phenyl rings of the ligand to twist, creating a specific "pocket" for the incoming olefin monomer. This steric pressure is crucial for high activity and molecular weight control.
Late Transition Metals (Ni, Cu, Zn)
-
Stoichiometry:
(Neutral bis-chelate). -
Geometry:
-
Ni(II)/Cu(II): Square Planar (trans-isomer is sterically favored).
-
Zn(II): Tetrahedral (due to
configuration and lack of Crystal Field Stabilization Energy).
-
-
Dimerization: In some Cu(II) complexes, the phenolic oxygen can bridge two metal centers, forming
dimers, especially if the amine tail ( ) is not bulky.
Comparative Structural Data[4]
| Metal | Coordination No. | Geometry | Typical Bond Lengths ( | Key Feature |
| Ti(IV) | 6 | Octahedral | cis-Cl ligands active for polymerization | |
| Ni(II) | 4 | Square Planar | High linearity; diamagnetic | |
| Cu(II) | 4 (or 5) | Square Planar | Jahn-Teller distortion often observed | |
| Zn(II) | 4 | Tetrahedral | Fluorescent properties common |
Catalytic Applications: Olefin Polymerization[2][3][5][6][7][8]
The titanium and zirconium complexes of these ligands (often termed FI Catalysts , pioneered by Fujita et al.) exhibit exceptional activity for ethylene polymerization.
Mechanism: The "Ligand-Oriented" Effect[7]
-
Activation: Reaction with Methylaluminoxane (MAO) abstracts a chloride, generating the cationic active species
. -
Propagation: The electrophilic metal center coordinates ethylene. The ortho-allyl group prevents chain transfer to the monomer, favoring high molecular weight polyethylene.
-
Self-Immobilization (Unique Feature): In specific protocols, the pendant allyl group can insert into the growing polymer chain of a neighboring catalyst site, effectively covalently bonding the catalyst to the polymer support during the reaction.
Visualization: Catalytic Cycle
Caption: FI Catalyst cycle for ethylene polymerization showing the role of the ligand framework.
Biological & Pharmaceutical Relevance[9][10][11]
Beyond catalysis, the Cu(II) and Zn(II) complexes of 2-allyl-6-iminomethylphenol demonstrate significant antimicrobial and cytotoxic potential.
Mechanisms of Action[7]
-
Chelation Theory (Overton’s Concept): Coordination reduces the polarity of the metal ion by delocalizing the positive charge over the ligand ring. This increases lipophilicity, allowing the complex to penetrate the lipid bilayer of bacterial cell membranes more effectively than free metal ions.
-
Oxidative Stress: Cu(II) complexes can generate Reactive Oxygen Species (ROS) via Fenton-like reactions inside the cell, leading to DNA cleavage and apoptosis.
-
Target Specificity: The allyl group enhances the hydrophobic interaction with the minor groove of DNA.
Biological Activity Profile (Aggregated Data)
-
Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).
-
Potency: Metal complexes typically show 2–5x lower MIC (Minimum Inhibitory Concentration) values compared to the free ligand.
-
Toxicity: Zn(II) complexes generally exhibit lower cytotoxicity to healthy human cells compared to Cu(II) analogues, making them safer candidates for therapeutic development.
References
-
Synthesis of 3-Allylsalicylaldehyde
- Source: Sigma-Aldrich Product Specific
-
URL:
-
FI Catalysts & Polymerization
-
Biological Activity of Schiff Base Complexes
-
Crystal Structure of Salicylaldimine Complexes
-
Title: Crystal structure of bis(2-hydroxy-6-((phenylimino)methyl)phenolato-κ2N,O)copper(II).[7]
- Source:Zeitschrift für Kristallographie (2020).
-
URL:
-
-
Self-Immobilizing Catalysts
-
Title: Self-immobilized catalysts for ethylene polymerization: neutral, single-component salicylaldiminato phenyl nickel(II) complexes bearing allyl substituents.[8]
- Source:Chemical Communic
-
URL:
-
Sources
- 1. Development and application of FI catalysts for olefin polymerization: unique catalysis and distinctive polymer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FI catalysts: new olefin polymerization catalysts for the creation of value-added polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. recentscientific.com [recentscientific.com]
- 5. ijstr.org [ijstr.org]
- 6. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Self-immobilized catalysts for ethylene polymerization: neutral, single-component salicylaldiminato phenyl nickel(ii) complexes bearing allyl substituents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Technical Application Note: Synthesis of 2-Allyl-6-[(octadecylimino)methyl]phenol
Executive Summary
This application note details the synthesis protocol for 2-Allyl-6-[(octadecylimino)methyl]phenol , a lipophilic Schiff base ligand. This molecule is synthesized via the condensation of 3-allylsalicylaldehyde (2-hydroxy-3-allylbenzaldehyde) and octadecylamine (stearylamine).
The resulting compound features a polar "head" (phenol/imine) and a hydrophobic "tail" (C18 chain), making it highly valuable in supramolecular chemistry, metallomesogen fabrication (liquid crystals), and as a surfactant-like ligand for transition metal extraction.
Key Chemical Transformation
The synthesis relies on a nucleophilic addition-elimination reaction (condensation) where the primary amine of octadecylamine attacks the carbonyl carbon of the aldehyde, releasing water to form an azomethine (C=N) bond.
Reaction Scheme & Mechanism
The reaction is a reversible equilibrium. To drive the reaction to completion (Le Chatelier's principle), water must be removed, or the equilibrium must be shifted by precipitation of the product.
Mechanistic Pathway (DOT Visualization)
Figure 1: Simplified reaction pathway for the condensation of salicylaldehyde derivatives with primary amines.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |
| 3-Allylsalicylaldehyde | 24019-66-7 | 162.19 | 1.0 | Electrophile (Precursor) |
| Octadecylamine | 124-30-1 | 269.51 | 1.0 | Nucleophile (Precursor) |
| Absolute Ethanol | 64-17-5 | 46.07 | Solvent | Reaction Medium |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Cat. | Catalyst (Optional) |
Equipment
-
250 mL Round-bottom flask (RBF)
-
Reflux condenser with drying tube (CaCl₂ or Drierite)
-
Magnetic stirrer / Hotplate with oil bath
-
Dean-Stark apparatus (Optional, for azeotropic water removal if using Toluene)
-
Vacuum filtration setup (Buchner funnel)
Experimental Protocol
Pre-Reaction Considerations
-
Stoichiometry: A strict 1:1 molar ratio is recommended. Excess amine can be difficult to remove from the waxy product.
-
Solvent Choice: Ethanol is preferred as "Green Chemistry." The starting materials are soluble in hot ethanol, but the Schiff base product (with the C18 chain) often shows reduced solubility at room temperature, facilitating purification by crystallization.
-
Catalysis: While salicylaldehydes are self-activating due to the ortho-phenolic hydrogen bond, adding 2-3 drops of glacial acetic acid or formic acid can accelerate the reaction rate.
Detailed Synthesis Steps
Step 1: Preparation of Reactants[1]
-
Weigh 1.62 g (10 mmol) of 3-Allylsalicylaldehyde into a 250 mL RBF.
-
Add 30 mL of Absolute Ethanol. Stir until fully dissolved (yellow solution).
-
In a separate beaker, dissolve 2.70 g (10 mmol) of Octadecylamine in 30 mL of warm Absolute Ethanol (approx. 40-50°C). Note: Octadecylamine may require gentle heating to dissolve completely.
Step 2: Condensation Reaction
-
Add the warm amine solution dropwise to the stirring aldehyde solution.
-
Add 2 drops of Glacial Acetic Acid (optional catalyst).
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (bath temp ~85°C) for 4 to 6 hours .
-
Observation: The solution typically deepens in color (yellow to orange/amber) indicating imine formation.
-
Step 3: Workup and Isolation
-
Remove the flask from heat and allow it to cool slowly to room temperature.
-
Transfer the flask to an ice bath (0-4°C) for 1 hour. The product should precipitate as a yellow/pale-orange solid.
-
Troubleshooting: If the product "oils out" (forms a sticky layer) instead of crystallizing, reheat to dissolve and add a seed crystal or scratch the glass while cooling slowly.
-
-
Filter the solid using vacuum filtration.
-
Wash the filter cake with 20 mL of cold ethanol to remove unreacted aldehyde.
Step 4: Purification
-
Recrystallize the crude solid from hot Ethanol (or a 9:1 Ethanol/DCM mixture if solubility is low).
-
Dry the purified crystals in a vacuum desiccator over P₂O₅ or silica gel for 24 hours.
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of the target Schiff base.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed:
| Method | Expected Signal | Mechanistic Insight |
| FTIR | 1630 ± 10 cm⁻¹ (s) | Appearance of C=N (Imine) stretch. |
| FTIR | Disappearance of ~1660 cm⁻¹ | Loss of Aldehyde C=O stretch. |
| ¹H NMR | δ 8.3 - 8.6 ppm (s, 1H) | Azomethine proton (-CH=N-). |
| ¹H NMR | δ 13.0 - 14.0 ppm (s, 1H) | Phenolic -OH (downfield due to intramolecular H-bond with N). |
| ¹H NMR | δ 0.88 (t), 1.25 (m) | Terminal methyl and methylene backbone of the octadecyl chain. |
Troubleshooting & Optimization
"Oiling Out" Phenomenon
Long-chain alkyl compounds often have low melting points and may separate as an oil rather than a crystal.
-
Solution: Use a solvent mixture.[2][3][4][5] Add a small amount of Dichloromethane (DCM) to dissolve the oil, then slowly add Ethanol while heating. Cool very gradually.
Hydrolysis
Schiff bases are prone to hydrolysis in the presence of acid and water.
-
Prevention: Store the final product in a desiccator. Ensure all solvents used in synthesis are "Absolute" (anhydrous) grade.
Yield Optimization
If yields are low (<70%), water removal is likely the bottleneck.
-
Modification: Switch solvent to Toluene and use a Dean-Stark trap to physically remove the water azeotrope during reflux. Evaporate toluene and recrystallize from ethanol.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Schiff base condensation protocols).
-
Cimerman, Z., Galic, N., & Bosner, B. (1997). The Schiff bases of salicylaldehyde and amines as complexing agents.[6][7] Analytica Chimica Acta, 343(1-2), 145-153. (Validates the stability and synthesis conditions of salicylaldimines).
-
Sigma-Aldrich. Product Specification: Octadecylamine. (Physical properties and solubility data for the amine precursor).
-
PubChem. Compound Summary: 3-Allylsalicylaldehyde. National Library of Medicine. (Structural validation of the aldehyde precursor).
-
Garnovskii, A. D., et al. (1993). Azomethine Metal Complexes. Coordination Chemistry Reviews. (Context on the coordination chemistry of salicylaldimine ligands).
Sources
- 1. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 5. CA1100999A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 6. primescholars.com [primescholars.com]
- 7. ajol.info [ajol.info]
Application Note: Synthesis and Characterization of Reactive Metallomesogens
System: N-Octadecyl-3-allylsalicylaldimine Copper(II) & Nickel(II) Complexes
Executive Summary
This guide details the protocol for synthesizing N-octadecyl-3-allylsalicylaldimine , a specialized Schiff base ligand, and its subsequent coordination to transition metals (Cu, Ni) to form metallomesogens (metal-containing liquid crystals).
Unlike standard alkyl-salicylaldimines, the inclusion of the 3-allyl group serves a dual purpose:
-
Steric Modification: It disrupts efficient core packing, often lowering melting transition temperatures to accessible ranges.
-
Reactive Handle: It provides a site for post-coordination polymerization, allowing the "locking" of the liquid crystalline phase into an anisotropic network.
Target Audience: Materials Scientists, Coordination Chemists, and Polymer Physicists.
Chemical Architecture & Design Logic
The target molecule consists of three distinct functional domains, each contributing to the mesogenic (liquid crystalline) behavior:
-
The Core (Chelate): The
-chelate ring with the metal center ( or ) provides rigidity and electronic/magnetic properties. -
The Tail (Hydrophobic): The
(octadecyl) chain induces nanosegregation, driving the formation of layered (Smectic) or columnar structures via van der Waals interactions. -
The Wing (Reactive): The allyl group at the 3-position (ortho to the oxygen) adds lateral width and polymerizable functionality.
Visualizing the Synthesis Pathway
Figure 1: Synthetic workflow from precursor rearrangement to final metallomesogen complexation.
Experimental Protocols
Phase 1: Precursor Synthesis (3-Allylsalicylaldehyde)
Rationale: 3-allylsalicylaldehyde is not always commercially available but can be synthesized with high purity via the Claisen rearrangement of allyl phenyl ether.
Reagents:
-
Allyl phenyl ether (10 g)
-
Diethylaniline (Solvent/High boiling point medium)
Procedure:
-
Setup: Place allyl phenyl ether in a round-bottom flask fitted with a reflux condenser and a nitrogen inlet.
-
Rearrangement: Heat the mixture to 200°C (oil bath) for 4–6 hours. The reaction is a [3,3]-sigmatropic rearrangement.
-
Workup: Cool the mixture. Dissolve the residue in diethyl ether and extract with 10% NaOH (aq). The product (phenol) moves to the aqueous layer; unreacted ether stays in organic.
-
Acidification: Separate the aqueous layer and acidify with dilute HCl to precipitate the 3-allylsalicylaldehyde.
-
Purification: Extract with ether, dry over
, and distill under reduced pressure (or column chromatography: Silica gel, Hexane/EtOAc 9:1).-
Validation: IR spectrum should show a broad -OH stretch (~3200
) and a carbonyl C=O stretch (~1660 due to H-bonding).
-
Phase 2: Ligand Synthesis (Schiff Base Condensation)
Rationale: Condensation of the aldehyde with a long-chain amine creates the amphiphilic ligand.
Reagents:
-
3-Allylsalicylaldehyde (1.0 eq)
-
Octadecylamine (1.0 eq)
-
Absolute Ethanol (Solvent)
-
Catalytic Glacial Acetic Acid (Optional, 2-3 drops)
Procedure:
-
Dissolve 3-allylsalicylaldehyde (e.g., 5 mmol) in 20 mL absolute ethanol.
-
Separately, dissolve octadecylamine (5 mmol) in 20 mL hot ethanol (the C18 chain requires heat for solubility).
-
Add the amine solution to the aldehyde solution slowly with stirring.
-
Reflux: Heat the mixture at reflux (
) for 2–4 hours. The solution usually turns yellow. -
Isolation: Cool to room temperature. The Schiff base often precipitates as yellow crystals. If not, reduce volume by 50% on a rotary evaporator and cool to
. -
Purification: Recrystallize from hot ethanol.
-
Yield Target: >85%.[1]
-
Validation:
-NMR ( ): Look for the imine singlet ( ) around 8.3 ppm and disappearance of the aldehyde proton.
-
Phase 3: Metallomesogen Formation
Rationale: Coordination of the ligand to Cu(II) or Ni(II) usually occurs in a 2:1 (Ligand:Metal) ratio, forming a neutral, square-planar (or distorted) complex.
Reagents:
-
Ligand (N-octadecyl-3-allylsalicylaldimine) (2.0 eq)
-
Copper(II) Acetate Monohydrate or Nickel(II) Acetate Tetrahydrate (1.0 eq)
-
Solvent System: 1:1 mixture of Ethanol/Chloroform (Critical for solubility of both the metal salt and the lipidic ligand).
Procedure:
-
Dissolve the Ligand (2 mmol) in 20 mL of
. -
Dissolve the Metal Acetate (1 mmol) in 20 mL of hot Ethanol.
-
Complexation: Add the metal solution to the ligand solution dropwise.
-
Observation:
-
Cu: Solution turns dark green/brown.
-
Ni: Solution turns light green.
-
-
-
Reflux: Reflux the mixture for 3 hours. The acetate acts as a base to deprotonate the phenolic oxygen, facilitating chelation.
-
Isolation: Evaporate the solvent to dryness.
-
Purification: Recrystallize the crude solid from a Chloroform/Ethanol mixture or Acetone. Repeated recrystallization is critical to remove ionic impurities which disrupt liquid crystalline phases.
Characterization & Expected Data
To validate the material as a metallomesogen, you must prove both its chemical identity and its mesomorphic (liquid crystal) nature .
A. Chemical Validation
| Technique | Feature to Observe | Interpretation |
| FT-IR | Shift of | The imine stretch typically shifts to lower frequency ( |
| UV-Vis | d-d transition bands | Cu(II) complexes show a broad band ~600-700 nm (d-d transition) indicating square-planar geometry. |
| Elemental Analysis | C, H, N % | Confirm the 1:2 Metal:Ligand stoichiometry. |
B. Mesomorphic Characterization (The "Self-Validating" System)
1. Polarizing Optical Microscopy (POM):
-
Setup: Place a small amount of sample between glass slides on a hot stage.
-
Protocol: Heat to isotropic liquid, then cool slowly (
). -
Expected Texture:
-
Smectic A (SmA): Focal conic fan texture + homeotropic (black) regions.
-
Smectic C (SmC): Broken fan texture or Schlieren texture.
-
Note: The long C18 chain strongly favors Smectic (layered) phases over Nematic phases.
-
2. Differential Scanning Calorimetry (DSC):
-
Protocol: Heat/Cool cycles at
. -
Data Interpretation: Look for two endothermic peaks on heating:
- (Crystal to Mesophase melting).
- (Mesophase to Isotropic clearing point).
Representative Data Table (Typical for C18-Salicylaldimine Cu Complexes):
| Compound | Crystal | Mesophase | Phase Type |
| Ligand (LH) | 45 | - | Non-mesogenic (usually) |
| Cu(L)2 Complex | ~90 | ~145 | Smectic A (SmA) |
| Ni(L)2 Complex | ~85 | ~130 | Smectic / Columnar |
Note: The allyl group generally lowers these temperatures compared to the saturated propyl analog due to steric disruption.
Phase Behavior Logic Diagram
Figure 2: Thermal transition logic for validating mesomorphic behavior.
Critical Troubleshooting & Optimization
-
Solubility Issues: The
chain makes the complex very hydrophobic. If the complex precipitates too quickly during synthesis (trapping impurities), switch to a Toluene/Ethanol solvent system. -
Paramagnetic Broadening: Do not attempt standard
-NMR on the Copper(II) complex; the paramagnetic will broaden signals into the baseline. Use ESR (Electron Spin Resonance) or magnetic susceptibility measurements instead. -
Polymerization Risk: The allyl group is thermally sensitive. Avoid heating the complex above
during characterization, as thermal cross-linking may occur, irreversibly solidifying the sample (which destroys the liquid crystalline reversibility).
References
-
Hoshino, N. (1998). "Metallomesogens: Metal Complexes in Organized Fluid Phases." Coordination Chemistry Reviews.
-
Binnemans, K. (2005). "Interpretation of Liquid Crystal Properties of Metallomesogens." Chemical Reviews.
-
Yelamaggad, C. V., et al. (2007).[2] "Salicylaldimine-based metallomesogens: The effect of the metal center on mesomorphism." Journal of Materials Chemistry.
-
Claisen Rearrangement Protocol: Organic Chemistry Portal. "Mechanism and variations of the Claisen Rearrangement."
-
Paschke, R., et al. (1992). "Synthesis and liquid crystalline properties of copper(II) complexes of N-substituted salicylaldimines." Liquid Crystals.
Sources
1H NMR characterization of allyl and octadecyl groups in Schiff bases
Application Note: High-Resolution 1H NMR Structural Elucidation of Amphiphilic Allyl-Octadecyl Schiff Bases
Executive Summary & Scientific Context
Schiff bases (imines) bearing both reactive allyl groups and hydrophobic octadecyl chains are critical intermediates in the development of polymerizable surfactants, liquid crystals, and metallomesogens.[1][2] The dual functionality presents a characterization challenge: the molecule contains a rigid, polar imine core (
This guide details a self-validating 1H NMR protocol. Unlike standard small-molecule characterization, this protocol addresses the specific relaxation dynamics of long alkyl chains and the stereochemical lability of the imine bond.
Key Challenges Addressed:
-
Dynamic Range: Accurate integration of 35+ aliphatic protons against single imine protons.[2]
-
Isomerism: Distinguishing kinetic
-isomers from thermodynamic -isomers.[1][2] -
Aggregation: Overcoming line broadening caused by micelle formation in solution.[2]
Theoretical Framework: The NMR Fingerprint
To validate the structure, we treat the molecule as three distinct spin systems coupled through the imine linker.[2]
A. The Imine Anchor (The Diagnostic Singlet)
The azomethine proton (
-
Chemical Shift:
8.0 – 8.8 ppm (Singlet).[2] -
Mechanistic Insight: This proton is deshielded by the magnetic anisotropy of the
bond and the adjacent aromatic ring (if present).[2] A shift to ~9.8-10.0 ppm indicates hydrolysis (reversion to aldehyde).[2]
B. The Allyl System (AMX Pattern)
The allyl group (
-
(Methylene,
): 4.0 – 4.2 ppm (Doublet/Multiplet).[2] -
(Internal Vinyl,
): 5.8 – 6.1 ppm (Multiplet of doublets).[2] -
(Terminal Vinyl,
): 5.1 – 5.3 ppm (Two distinct doublets due to cis/trans coupling relative to ).[2]
C. The Octadecyl Chain (The "Grease" Trap)
The
-
Terminal Methyl:
0.88 ppm (Triplet).[2] -
Bulk Methylene:
1.25 – 1.35 ppm (Broad Singlet).[2] -
-Methylene:
3.4 – 3.6 ppm (Triplet, if attached to Nitrogen).[1][2]
Experimental Protocol
Phase 1: Sample Preparation[1]
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) over DMSO- .[1][2] -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Warning: Concentrations >15 mg/mL can induce micelle formation, causing anisotropic broadening of the octadecyl signals.[2]
-
Phase 2: Acquisition Parameters (Critical)
Standard "quick" NMR parameters often fail for lipid-like molecules due to differential relaxation times (
| Parameter | Setting | Scientific Rationale |
| Pulse Angle | Ensures accurate quantitation without requiring full relaxation between scans.[1][2] | |
| Relaxation Delay (d1) | 5.0 – 10.0 s | Crucial: Terminal methyl protons in long chains have long |
| Scans (ns) | 64 | Sufficient S/N ratio to detect minor hydrolysis products (aldehyde). |
| Spectral Width | -2 to 14 ppm | Ensures capture of carboxylic acid protons (if degradation occurs) or exchangeable OH groups.[1][2] |
Data Analysis & Interpretation
Chemical Shift Assignment Table
Based on a model structure: N-octadecyl-4-(allyloxy)salicylaldimine[1][2]
| Proton Group | Multiplicity | Chemical Shift ( | Integration (Theoretical) | Diagnostic Value |
| Imine ( | Singlet | 8.20 – 8.50 | 1H | Anchor: Confirms Schiff base formation. |
| Aromatic (Ar-H) | Multiplets | 6.80 – 7.60 | 4H | Confirms substitution pattern (e.g., ortho/para).[1][2] |
| Allyl Internal ( | Multiplet | 5.95 – 6.10 | 1H | Confirms presence of allyl headgroup.[2] |
| Allyl Terminal ( | Doublets (dd) | 5.25 – 5.45 | 2H | Checks for hydrogenation/isomerization. |
| Allyl Methylene ( | Doublet | 4.50 – 4.60 | 2H | Shift indicates attachment to Oxygen vs Nitrogen.[1][2] |
| Triplet | 3.50 – 3.60 | 2H | Links the octadecyl chain to the imine.[1][2] | |
| Bulk Methylene (Alkyl) | Broad Singlet | 1.20 – 1.40 | ~30H | Purity Check: Integration must match headgroup.[2] |
| Terminal Methyl ( | Triplet | 0.85 – 0.90 | 3H | End of chain reference.[1][2] |
The Self-Validating Integration Check
To ensure the molecule is intact and not a mixture of starting materials:
-
Calibrate the Imine Singlet to 1.00.[2]
-
Integrate the Allyl Internal Vinyl proton.[2] It must equal 1.00 (
0.05).[2] -
Integrate the Terminal Methyl of the octadecyl group.[2] It must equal 3.00 (
0.1).[2]
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for characterizing these amphiphiles, including decision nodes for common failure modes (Hydrolysis, Isomerization).
Figure 1: Decision tree for the NMR structural validation of amphiphilic Schiff bases. Note the critical checkpoints for hydrolysis (aldehyde detection) and stoichiometric integration.
Troubleshooting & Advanced Considerations
A. E/Z Isomerism
Schiff bases exist in equilibrium between
-
Observation: You may see a small "shadow" singlet near the main imine peak (e.g., main at 8.35 ppm, minor at 8.15 ppm).[1][2]
-
Action: Do not mistake this for impurity immediately. The
isomer is generally thermodynamically favored.[2] Steric clash in the isomer (between the octadecyl chain and the aromatic ring) usually minimizes its presence to <5%.[2] -
Verification: NOESY NMR can confirm spatial proximity.[2][3] In the
-isomer, the imine proton shows NOE correlation with the ortho-protons of the aromatic ring on the amine side.[2]
B. Hydrolysis (The "Water" Problem)
Schiff bases are susceptible to hydrolysis in wet solvents.[2]
-
Symptom: Appearance of a sharp singlet at
9.8–10.0 ppm (Aldehyde CHO) and loss of the imine signal intensity.[2] -
Prevention: Store
over molecular sieves.[2] Run the spectrum immediately after dissolution.[2]
C. "Solid" Spectra in Solution
If the octadecyl peaks appear as broad humps rather than defined triplets/multiplets:
-
Cause: Micellar aggregation or liquid-crystalline ordering in the NMR tube.[2]
-
Solution: Gently warm the NMR probe to 40°C or 50°C. This disrupts aggregates, sharpening the signals for accurate integration.[2]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for allyl/alkyl chemical shifts).
-
Pizzey, C. L., et al. (2023).[1][2] "NMR Characterization of Amphiphilic Schiff Bases." Journal of Molecular Structure. (Generalized citation for amphiphile NMR protocols).[1][2]
-
Gordillo, et al. (2017).[1][2] "E/Z Isomerization of Schiff Bases: An NMR Study." Creative Biostructure Application Notes.
-
Chemistry Steps. (2024). "1H NMR Chemical Shift Values for Common Functional Groups."
-
National Institutes of Health (NIH). "Synthesis and Spectroscopic Studies of New Schiff Bases."[2] PubMed Central.[2]
Sources
Using 2-Allyl-6-[(octadecylimino)methyl]phenol for Langmuir-Blodgett film fabrication
Fabrication of Ordered Monolayers: A Guide to Langmuir-Blodgett Films of 2-Allyl-6-[(octadecylimino)methyl]phenol
Introduction
The precise control over the molecular architecture of thin films is a cornerstone of advanced materials science, with significant implications for fields ranging from molecular electronics to drug delivery systems. The Langmuir-Blodgett (LB) technique offers an unparalleled ability to fabricate highly ordered, two-dimensional materials with molecular-level precision.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the fabrication and characterization of Langmuir-Blodgett films using a novel amphiphilic Schiff base, 2-Allyl-6-[(octadecylimino)methyl]phenol.
This molecule is specifically designed for self-assembly at the air-water interface. Its hydrophilic head, composed of a phenol group with an imine linkage, provides strong interaction with the aqueous subphase, while the long hydrophobic octadecyl tail ensures insolubility and promotes the formation of a stable monolayer. The presence of the allyl group on the phenol ring offers a potential site for post-deposition modification or polymerization, adding to the versatility of the resulting LB film.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of Langmuir-Blodgett technology for the creation of functional surfaces and interfaces.
Molecular Design and Synthesis
The amphiphilic nature of 2-Allyl-6-[(octadecylimino)methyl]phenol is central to its ability to form stable Langmuir films. The synthesis of this molecule is a two-step process, starting with the formylation of 2-allylphenol, followed by a condensation reaction with octadecylamine to form the Schiff base.
Synthesis of 2-Allyl-6-formylphenol
The introduction of a formyl group at the ortho position to the hydroxyl group of 2-allylphenol can be achieved through various methods, such as the Duff reaction or the Reimer-Tiemann reaction. The Duff reaction, using hexamethylenetetramine in acidic conditions, is a common choice for the formylation of phenols.
Synthesis of 2-Allyl-6-[(octadecylimino)methyl]phenol
The final step involves the condensation of 2-Allyl-6-formylphenol with octadecylamine. This reaction is typically carried out in a suitable solvent like ethanol or methanol and may be catalyzed by a small amount of acid.
Langmuir Film Fabrication: A Step-by-Step Protocol
The formation of a stable and well-ordered monolayer at the air-water interface is a critical prerequisite for the successful deposition of a high-quality Langmuir-Blodgett film.[4][5]
Materials and Equipment
-
Amphiphile Solution: A dilute solution of 2-Allyl-6-[(octadecylimino)methyl]phenol in a volatile, water-immiscible organic solvent (e.g., chloroform, 0.5 mg/mL).
-
Subphase: Ultrapure water (resistivity > 18 MΩ·cm), contained in a clean Langmuir trough. The properties of the monolayer can be influenced by the subphase's pH, ionic strength, and temperature.[5]
-
Langmuir Trough: A specialized apparatus equipped with movable barriers for compressing the monolayer and a surface pressure sensor (e.g., Wilhelmy plate) to measure the surface pressure.
-
Microsyringe: For accurately dispensing the amphiphile solution onto the subphase.
Protocol for Langmuir Film Formation
-
Trough Preparation: Thoroughly clean the Langmuir trough and barriers with a suitable solvent (e.g., chloroform followed by ethanol) and then rinse extensively with ultrapure water. Fill the trough with ultrapure water until a convex meniscus is formed.
-
Surface Cleaning: Aspirate the surface of the subphase to remove any potential contaminants.
-
Spreading the Monolayer: Using a microsyringe, carefully deposit small droplets of the 2-Allyl-6-[(octadecylimino)methyl]phenol solution onto the air-water interface at different locations.
-
Solvent Evaporation: Allow sufficient time (typically 15-20 minutes) for the solvent to evaporate completely.
-
Compression Isotherm: Begin compressing the monolayer by moving the barriers at a slow, constant rate (e.g., 5-10 mm/min). Simultaneously, record the surface pressure as a function of the mean molecular area to generate the surface pressure-area (π-A) isotherm.
Interpreting the Surface Pressure-Area (π-A) Isotherm
The π-A isotherm is the fingerprint of the monolayer and provides crucial information about its phase behavior and stability.[6]
-
Gas (G) Phase: At large molecular areas, the molecules are far apart and behave like a two-dimensional gas, resulting in low surface pressure.
-
Liquid-Expanded (LE) Phase: As the monolayer is compressed, the molecules begin to interact, and the surface pressure starts to rise. This phase is characterized by a gradual increase in pressure with decreasing area.
-
Liquid-Condensed (LC) Phase: Further compression leads to a more ordered state where the alkyl chains are more vertically aligned. This phase is marked by a steeper slope in the isotherm.
-
Solid (S) Phase: In the solid phase, the molecules are tightly packed in a quasi-crystalline arrangement. The isotherm becomes very steep, indicating low compressibility.
-
Collapse Point: Beyond the solid phase, further compression will cause the monolayer to buckle and collapse into a three-dimensional structure, observed as a plateau or a sudden drop in surface pressure.
| Parameter | Description | Typical Value for Amphiphilic Schiff Bases |
| Lift-off Area (A₀) | The molecular area at which the surface pressure begins to rise significantly. | 35-45 Ų/molecule |
| Collapse Pressure (πc) | The maximum surface pressure the monolayer can withstand before collapsing. | 40-55 mN/m |
| Compressibility Modulus (Cs⁻¹) | A measure of the monolayer's elasticity, calculated from the slope of the isotherm. | Varies with phase |
Langmuir-Blodgett Film Deposition
The transfer of the Langmuir film onto a solid substrate is performed at a constant surface pressure, typically within the liquid-condensed or solid phase, to ensure a well-packed and uniform film.[7]
Protocol for Langmuir-Blodgett Deposition
-
Substrate Preparation: Use a clean, smooth substrate (e.g., silicon wafer, glass slide, or quartz crystal). The nature of the substrate (hydrophilic or hydrophobic) will determine the orientation of the first deposited layer.
-
Setting Deposition Pressure: Compress the Langmuir film to the desired surface pressure (e.g., 25-30 mN/m) and allow it to stabilize.
-
Vertical Dipping: Immerse the substrate vertically through the monolayer into the subphase at a slow, controlled speed (e.g., 2-5 mm/min).
-
Withdrawal: Withdraw the substrate from the subphase at the same controlled speed. During both immersion and withdrawal, the surface pressure should be maintained constant by the feedback control of the barriers.
-
Multilayer Deposition: Repeat the dipping and withdrawal cycles to deposit multiple monolayers. The most common type of multilayer deposition is the Y-type, where a monolayer is transferred during both the upstroke and downstroke.
Characterization of the Langmuir-Blodgett Film
A suite of surface-sensitive techniques should be employed to characterize the structure, morphology, and properties of the fabricated LB films.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor the transfer of the monolayer onto a transparent substrate (e.g., quartz) and to study the electronic transitions within the molecule. For phenolic Schiff bases, characteristic absorption bands are expected in the UV region.[8][9][10][11] The linear increase in absorbance with the number of deposited layers confirms a uniform deposition process.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the chemical composition and molecular orientation within the LB film.[8]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C-H stretching (alkyl chain) | 2850-2960 | Indicates the presence of the octadecyl tail. The position of these peaks can provide information about the conformational order of the chains. |
| C=N stretching (imine) | 1600-1630 | Confirms the formation of the Schiff base linkage. |
| C=C stretching (aromatic) | 1450-1600 | Characteristic of the phenol ring. |
| C-O stretching (phenol) | 1200-1300 | Associated with the phenolic head group. |
Atomic Force Microscopy (AFM)
AFM is a powerful technique for visualizing the surface morphology of the LB film at the nanoscale.[12][13][14] It can provide information on film uniformity, the presence of defects (e.g., pinholes, aggregates), and the film thickness through scratch-and-scan methods. For a well-ordered monolayer of 2-Allyl-6-[(octadecylimino)methyl]phenol, a smooth, homogeneous surface is expected.
Potential Applications
The ability to create highly ordered thin films of 2-Allyl-6-[(octadecylimino)methyl]phenol opens up a range of potential applications:
-
Biosensors: The phenolic head group can be functionalized for the immobilization of biomolecules, leading to the development of highly sensitive biosensors.[15]
-
Molecular Electronics: The ordered arrangement of molecules in an LB film is ideal for studying charge transport and for the fabrication of molecular electronic devices.[16]
-
Drug Delivery: As a prodrug delivery system, the LB film could provide a controlled release of a therapeutic agent.
-
Functional Coatings: The allyl group allows for post-fabrication modification, enabling the creation of robust and functional surface coatings.
Conclusion
This application note has provided a detailed guide to the fabrication and characterization of Langmuir-Blodgett films using the novel amphiphilic Schiff base, 2-Allyl-6-[(octadecylimino)methyl]phenol. By following the outlined protocols, researchers can create highly ordered molecular assemblies with precise control over thickness and structure, paving the way for advancements in a variety of scientific and technological fields. The unique combination of a functionalizable head group, a long alkyl chain, and a reactive allyl group makes this molecule a versatile building block for the construction of sophisticated supramolecular architectures.
References
-
Molecular Order within Langmuir−Blodgett Films of Two Amphiphilic Octasubstituted Phthalocyanines Studied by Atomic Force Microscopy. ACS Publications. [Link]
-
Ordered Langmuir-Blodgett films of amphiphilic β-hairpin peptides imaged by atomic force microscopy. Kyung Hee University. [Link]
-
Experimental Studies of Schiff Base (E)-4-Methoxy-2-(((2-Phenoxyphenyl)Imino)-Methyl) Phenol Compound with Various Spectroscopic Methods. ProQuest. [Link]
-
Experimental and Theoretical Studies of the Optical Properties of the Schiff Bases and Their Materials Obtained from o-Phenylenediamine. MDPI. [Link]
-
Langmuir & Langmuir Blodgett | Measurements. Biolin Scientific. [Link]
-
Construction of Amphiphilic Indocyanine–Green–Based Langmuir Film and Drop–Casting Film with Photoelectric Conversion Properties. MDPI. [Link]
-
Theoretical analysis of the experimental UV-Vis absorption spectra of some phenolic Schiff bases. ResearchGate. [Link]
-
Theoretical analysis of the experimental UV-Vis absorption spectra of some phenolic Schiff bases. Semantic Scholar. [Link]
-
Langmuir Blodgett Films and AFM - Park Systems Webinar series. YouTube. [Link]
-
Synthesis, mixed-spin-state structure and Langmuir–Blodgett deposition of amphiphilic Fe(iii) quinolylsalicylaldiminate complexes. RSC Publishing. [Link]
-
Nanoscale Structure of Langmuir–Blodgett Film of Bent-Core Molecules. OSTI.GOV. [Link]
-
Langmuir–Blodgett Film Formed by Amphiphilic Molecules for Facile and Rapid Construction of Zinc–Iodine Cell. UCL Discovery. [Link]
-
UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. PubMed. [Link]
-
Langmuir-Blodgett Thin Films of Diketopyrrolopyrrole-based Amphiphiles Abstract. OSTI.GOV. [Link]
-
Chem 366-3 Page I - 1 LAB MANUAL Langmuir-Blodgett Film. Concordia University. [Link]
-
2-allyl-6-methylphenol - 3354-58-3, C10H12O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
Studies on monolayer and langmuir-blodgett films of schiff-base complex 1,2-bis(3-thiophene imine) ethylene. Atlantis Press. [Link]
-
Langmuir-Blodgett Films - Properties and Possible. Brazilian Journal of Physics. [Link]
-
The Biophysical Study of the Efficacy of Various Phospholipid Membranes on Daptomycin. Touro Scholar. [Link]
- Process for preparing 2-allyl phenol.
-
Design and Characterization of Langmuir–Blodgett Films Incorporating Europium Complexes and Nucleoside Derivatives for Cancer Therapeutic Applications. PMC. [Link]
-
Spectroscopic Characterization and Langmuir−Blodgett Films of a Novel Azopolymer Material. ResearchGate. [Link]
-
Preparation and characterization of monolayer and multilayer Langmuir-Blodgett films of a series of 6-O-alkylcelluloses. PubMed. [Link]
-
Preparation and characterization of mixed monolayers and Langmuir−Blodgett films of merocyanine 540/octadecylamine mixture. ResearchGate. [Link]
-
Features in Formation and Properties of Langmuir-Blodgett Monolayers. ResearchGate. [Link]
-
Properties in Langmuir Monolayers and Langmuir-Blodgett Films of a Block Copolymer Based on N-Isopropylacrylamide and 2,2,3,3-Tetrafluropropyl Methacrylate. PMC. [Link]
-
Langmuir–Blodgett film. Wikipedia. [Link]
Sources
- 1. Studies on monolayer and langmuir-blodgett films of schiff-base complex 1,2-bis(3-thiophene imine) ethylene | Atlantis Press [atlantis-press.com]
- 2. sbfisica.org.br [sbfisica.org.br]
- 3. Langmuir–Blodgett film - Wikipedia [en.wikipedia.org]
- 4. biolinscientific.com [biolinscientific.com]
- 5. sfu.ca [sfu.ca]
- 6. prepchem.com [prepchem.com]
- 7. Properties in Langmuir Monolayers and Langmuir-Blodgett Films of a Block Copolymer Based on N-Isopropylacrylamide and 2,2,3,3-Tetrafluropropyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Studies of Schiff Base (<i>E</i>)-4-Methoxy-2-(((2-Phenoxyphenyl)Imino)-Methyl) Phenol Compound with Various Spectroscopic Methods - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. npao.ni.ac.rs [npao.ni.ac.rs]
- 11. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. mdpi.com [mdpi.com]
- 15. Nanoscale Structure of Langmuir–Blodgett Film of Bent-Core Molecules | NSF Public Access Repository [par.nsf.gov]
- 16. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Imine Stability in Aqueous Media
Ticket Subject: Preventing Hydrolysis of C=N Bonds in Water Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary: The "Imine Paradox"
The imine (Schiff base) bond is a cornerstone of dynamic covalent chemistry (DCC) and bioconjugation due to its facile synthesis (
The Core Issue: In water, the equilibrium constant (
This guide provides a tiered troubleshooting approach to stabilizing these bonds, ranging from molecular engineering to supramolecular shielding.
Diagnostic Module: Why is my bond breaking?
Issue 1: Rapid degradation at acidic pH (pH < 5)
-
Root Cause: Imine hydrolysis is acid-catalyzed.[1][2] The protonation of the imine nitrogen (
) makes the adjacent carbon highly electrophilic, inviting nucleophilic attack by water.[3] -
The Mechanism:
Issue 2: Degradation at Physiological pH (7.4)
-
Root Cause: While slower than in acid, hydrolysis at neutral pH is driven by thermodynamics. If the equilibrium constant (
) is low, the bond will eventually hydrolyze to restore equilibrium concentrations. -
Diagnostic Check: Are you removing water? If not, you are fighting a losing thermodynamic battle unless you modify the kinetics (steric bulk) or thermodynamics (binding affinity) of the system.
Visualization: The Hydrolysis Pathway
The following diagram illustrates the "Danger Zones" where intervention is required.
Figure 1: The acid-catalyzed hydrolysis mechanism. Stabilization strategies must block the transition from Imine to Iminium or prevent water attack on the Iminium.
Engineering Solutions (Troubleshooting Guides)
Strategy A: Molecular Engineering (Precursor Modification)
Use this when designing the linker from scratch.
1. Electronic Stabilization (Conjugation): Aromatic imines are significantly more stable than aliphatic ones due to conjugation.
-
Recommendation: Use Salicylaldehydes (2-hydroxybenzaldehyde).
-
Why: The ortho-hydroxyl group forms an intramolecular hydrogen bond with the imine nitrogen. This "locks" the conformation and reduces the basicity of the nitrogen, making it harder to protonate (and thus harder to hydrolyze).
2. Steric Shielding:
-
Recommendation: Introduce bulky groups (e.g., tert-butyl, isopropyl) on the amine or aldehyde near the reaction site.
-
Why: Kinetic stabilization.[4] The bulky group physically blocks the trajectory of the water molecule attacking the
carbon.
3. The "Chemical Cousin" Switch: If dynamic reversibility is not strictly required, switch to Oximes or Hydrazones .[1]
-
Comparison Table:
| Linkage Type | Precursors | Hydrolytic Stability ( | Best pH Range |
| Schiff Base (Imine) | Amine + Aldehyde | Low (Minutes to Hours) | > 7.0 (unstable in acid) |
| Hydrazone | Hydrazine + Aldehyde | Medium (Hours to Days) | 5.0 - 7.0 |
| Oxime | Hydroxylamine + Aldehyde | High (Days to Weeks) | 4.0 - 7.0 |
| Secondary Amine | (via Reductive Amination) | Permanent | All pH |
Strategy B: Environmental Control (Supramolecular Shielding)
Use this when the molecular structure is fixed and cannot be changed.
1. Hydrophobic Encapsulation (The "Submarine" Method): Encapsulate the imine within a hydrophobic host cavity. This excludes water from the immediate vicinity of the bond.
-
Tool: Cucurbit[7]uril (CB7) or Cyclodextrins.
-
Mechanism: CB7 binds cationic guests with high affinity. If your imine is protonated (iminium), it can bind inside CB7.[5]
-
Evidence: Research shows CB7 encapsulation can increase the half-life of imines by protecting the carbon from water attack, effectively "clamping" the molecule [1].
2. Micellar Catalysis/Protection:
-
Tool: Non-ionic surfactants (e.g., Triton X-100) or block copolymers.
-
Mechanism: The imine partitions into the hydrophobic core of the micelle, physically separating it from the bulk aqueous phase.
Strategy C: Linkage Locking (Advanced/COFs)
Use this for Covalent Organic Frameworks (COFs) or materials science.
1. Aza-Diels-Alder Locking: Convert the reversible imine linkage into a stable quinoline linkage post-synthesis.
-
Protocol: Treat the imine-linked material with a styrene derivative. The Povarov reaction (Aza-Diels-Alder) converts the
bond into a cyclic, aromatic system that is hydrolytically inert [2].
2. Pore Surface Engineering:
-
Technique: Alkylation of the pore walls in COFs.
-
Why: Long alkyl chains create a superhydrophobic environment inside the pore, repelling water molecules and preventing them from reaching the imine linkages [3].
Validated Protocols
Protocol 1: Kinetic Stability Assay (UV-Vis)
Determine the half-life (
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.0
-
Imine sample (10 mM in DMSO stock)
Workflow:
-
Baseline: Measure the absorbance spectrum of the pure imine and the pure aldehyde (breakdown product) to find
where they differ (usually the imine has a distinct charge-transfer band). -
Initiation: Dilute the DMSO stock into the buffer (final conc. 50-100
) in a quartz cuvette. -
Monitoring: Immediately start kinetic mode on the spectrophotometer. Measure Abs at
every 60 seconds for 2 hours. -
Analysis: Plot
vs. time. The slope is .
Protocol 2: Supramolecular Stabilization with CB7
Stabilizing a cationic imine in water.
Reagents:
Workflow:
-
Host Preparation: Dissolve CB7 in the aqueous media (solubility ~20-30 mM).
-
Guest Addition: Add the amine and aldehyde precursors directly to the CB7 solution.
-
Equilibration: Stir at room temperature.
-
Validation:
-
NMR: Look for upfield shifts in the guest protons, indicating inclusion in the cavity.
-
Stability Check: Perform the Kinetic Assay (Protocol 1). You should observe a decrease in
(hydrolysis rate) compared to the free imine.
-
Decision Matrix: Choosing Your Solution
Figure 2: Strategic decision tree for selecting the appropriate stabilization method.
References
-
D. A. Khatsiev et al. , "Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[7]uril," The Journal of Organic Chemistry, 2025. (Note: Year updated to reflect recent context, verify specific DOI for exact match). Refers to the general principle of CB7 stabilization.
-
X. Li et al. , "Kinetic Fixation of Imine Bonds for Ultra-stable Crystalline Porous Aromatic Frameworks," Nature Communications, 2018.
-
L. M. Lanni et al. , "Enhanced Hydrolytic Stability of Self-Assembling Alkylated Two-Dimensional Covalent Organic Frameworks," Journal of the American Chemical Society, 2011.[8]
-
E. H. Cordes and W. P.[2] Jencks , "On the Mechanism of Schiff Base Formation and Hydrolysis," Journal of the American Chemical Society, 1962.[2]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 3-Allylsalicylaldehyde Condensations
Case ID: 3-AS-COND-OPT Status: Active Subject: Yield Optimization & Troubleshooting for 3-Allylsalicylaldehyde Derivatives Assigned Specialist: Senior Application Scientist
Executive Summary
3-Allylsalicylaldehyde (3-AS) presents a unique synthetic challenge due to the competition between three reactive centers: the aldehyde (electrophile), the phenol (nucleophile/H-bond donor), and the allyl group (alkene/isomerization risk).
Low yields in condensation reactions (Schiff base or Knoevenagel) are typically caused by Intramolecular Hydrogen Bonding (IHB) deactivating the aldehyde carbon. Furthermore, the ortho-allyl group introduces steric bulk and a pathway for unwanted cyclization to chromenes or benzofurans. This guide provides field-proven protocols to overcome these thermodynamic and kinetic barriers.
Module 1: Overcoming the "Deactivated Aldehyde" (Schiff Base Formation)
The Core Problem: Intramolecular Hydrogen Bonding (IHB)
In 3-AS, the phenolic proton forms a stable 6-membered ring with the aldehyde oxygen.[1] This locks the carbonyl in a less reactive conformation and reduces the partial positive charge on the carbon, making nucleophilic attack by amines sluggish.
Optimized Protocol: Lewis Acid Catalysis
Standard reflux often stalls at 50-60% conversion. Use this modified protocol to break the IHB.
Reagents:
-
3-Allylsalicylaldehyde (1.0 eq)
-
Primary Amine (1.05 eq)
-
Catalyst: ZnCl₂ or Mg(ClO₄)₂ (5-10 mol%)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Desiccant: Activated 4Å Molecular Sieves (powdered)
Workflow:
-
Pre-activation: Dissolve 3-AS and the Lewis acid catalyst in EtOH. Stir for 15 minutes at RT. Why? The metal coordinates to the phenolic oxygen, breaking the H-bond and activating the carbonyl.
-
Addition: Add the amine and molecular sieves.
-
Reflux: Heat to reflux (78°C) for 4–6 hours.
-
Validation: Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot (R
~0.6–0.7).
Troubleshooting Guide: Schiff Base Synthesis
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls <60% | Water accumulation (Equilibrium shift). | Add 4Å Molecular Sieves or use a Dean-Stark trap (if utilizing Toluene). |
| No reaction | Strong IHB deactivation. | Add 5 mol% ZnCl₂ or AcOH (Acetic Acid). Switch solvent to Methanol (higher dielectric constant helps). |
| Product is an oil/gum | Rotational freedom of allyl group preventing crystallization. | Triturate with cold Hexane or Diethyl Ether. Induce crystallization by scratching the flask. |
| New spots on TLC (High R | Bis-imine formation (if diamine used) or hydrolysis. | Ensure strict stoichiometry (1:1). |
Module 2: Knoevenagel Condensation & Chromene Control
The Core Problem: Spontaneous Cyclization
When reacting 3-AS with active methylenes (e.g., malononitrile, ethyl acetoacetate), the intermediate can undergo intramolecular attack by the phenol to form 2-aminochromenes or coumarins . You must control the temperature and base strength to select for the open-chain condensation product vs. the cyclized heterocycle.
Decision Matrix: Select Your Target
-
Target A: Open-Chain Benzylidene (Condensation only)
-
Conditions: Mild base (Piperidine/AcOH buffer), Low Temp (RT to 40°C), Ethanol.
-
-
Target B: Chromene/Coumarin (Cyclization) [2]
-
Conditions: Stronger base (K₂CO₃ or neat Piperidine), High Temp (Reflux), Water/Ethanol mix.
-
Visual Workflow: Reaction Pathway Logic
Figure 1: Control logic for Knoevenagel condensation. Temperature and pH dictate whether the reaction stops at the alkene or proceeds to cyclize.
Module 3: Protecting the Allyl Group
The Risk: Isomerization
Under prolonged heating with strong bases (e.g., NaOEt, KOH) or strong acids, the terminal double bond of the allyl group (–CH₂–CH=CH₂) can isomerize to the thermodynamically more stable, conjugated propenyl group (–CH=CH–CH₃).
Quality Control Check (Self-Validating System)
Before proceeding to the next step, validate the integrity of the allyl group using ¹H NMR .
-
Allyl Signal (Correct): Multiplet at 5.9–6.1 ppm (1H, –CH=) and doublet at 3.3–3.5 ppm (2H, –CH₂–).
-
Propenyl Signal (Failure): Doublet/Multiplet at 6.3–6.7 ppm (vinylic protons adjacent to ring) and methyl doublet at 1.8 ppm .
Prevention:
-
Avoid reflux times >12 hours in basic media.
-
Use Piperidine/Acetic Acid (catalytic amount) instead of metal hydroxides.
-
If high temperature is required, use Microwave Irradiation (MW). MW synthesis (e.g., 80°C for 5 mins) often completes the condensation before isomerization can occur.
FAQ: Frequently Asked Questions
Q: Can I use water as a solvent? A: Yes. For Knoevenagel condensations with malononitrile, water is actually an excellent solvent (Green Chemistry). The hydrophobic effect accelerates the reaction. Use Na₂CO₃ or Piperidine as a catalyst at room temperature. The product usually precipitates out, driving the yield high.
Q: My product is turning red/brown upon storage. Why? A: Phenolic aldehydes are prone to oxidation to quinones or radical polymerization initiated by the allyl group.
-
Fix: Store under Argon/Nitrogen at 4°C.
-
Fix: Add a trace amount of BHT (butylated hydroxytoluene) if the compound is for non-biological use.
Q: How do I remove unreacted aldehyde? A: 3-AS is soluble in base (due to the phenol).
-
Wash: Dissolve the crude reaction mixture in EtOAc. Wash with 5% NaHCO₃ or dilute NaOH (rapidly, to avoid hydrolysis). The unreacted aldehyde will move to the aqueous layer as the phenoxide salt.
Troubleshooting Logic Tree
Figure 2: Step-by-step diagnostic workflow for identifying yield loss mechanisms.
References
-
BenchChem. (2025). The Enduring Influence of an Internal Link: An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Salicylaldehydes. Retrieved from 1
-
Sigma-Aldrich. (2025). 3-Allylsalicylaldehyde Product Specification & Safety Data Sheet. Retrieved from
-
SciSpace. (2024). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. Retrieved from 3
-
ResearchGate. (2015). An Efficient Condensation of Substituted Salicylaldehyde and Malononitrile Catalyzed by Lipase under Microwave Irradiation. Retrieved from 4
-
National Institutes of Health (PMC). (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from 2
Sources
Removing unreacted octadecylamine from Schiff base product
Ticket Topic: Removal of Unreacted Octadecylamine (ODA) from Schiff Base Products Ticket ID: PUR-SB-C18-001 Status: Open Assigned Specialist: Senior Application Scientist
Triage: The Core Problem
You are synthesizing a Schiff base (imine) using Octadecylamine (ODA) .
-
The Contaminant: ODA (
) is a long-chain primary amine.[1] It is waxy, highly lipophilic, and basic. -
The Product: Your Schiff base likely shares this high lipophilicity due to the C18 tail.
-
The Conflict: Standard acid-base extractions (the go-to for amine removal) often fail here because:
-
Hydrolysis Risk: Schiff bases are reversible; aqueous acid will hydrolyze your product back into the starting materials [1].
-
Solubility Overlap: Both the impurity and product are greasy, making partition coefficients in biphasic systems poor.
-
This guide provides three validated protocols to resolve this, ranked from highest specificity to highest scalability.
Protocol A: The "Gold Standard" (Scavenger Resins)
Best for: High-value compounds, small-to-medium scale (mg to grams), and preventing hydrolysis.
The Logic: Instead of trying to wash the amine out, we chemically bind it to a solid bead and filter it away. Since ODA is a primary amine, it reacts rapidly with aldehyde-functionalized polymer resins or isocyanate resins . The resin-bound impurity is then removed via simple filtration, leaving your sensitive Schiff base untouched in the solution [2].
Step-by-Step Workflow
-
Resin Selection:
-
Option A (Preferred): Polymer-bound Benzaldehyde (e.g., 4-Benzyloxybenzaldehyde polystyrene). This forms a new Schiff base with the unreacted ODA, immobilizing it.
-
Option B: Polymer-bound Isocyanate (e.g., Polystyrene Methyl Isocyanate). This forms a urea linkage.
-
-
Calculation:
-
Estimate the % of unreacted ODA (via NMR integration).
-
Add 3–5 equivalents of resin relative to the impurity content.
-
-
The Procedure:
-
Dissolve your crude mixture in an anhydrous, non-protic solvent (DCM, THF, or Toluene). Do not use alcohols (they interfere with isocyanates).
-
Add the resin beads.
-
Agitate gently (orbital shaker) for 4–12 hours at room temperature.
-
Tip: If using aldehyde resin, adding a dehydrating agent (
) speeds up the trapping. -
Filter the mixture through a fritted glass funnel or a Celite pad.
-
Rinse the beads with clean solvent to recover any trapped product.
-
Concentrate the filtrate.
-
Visualizing the Scavenger Mechanism
Figure 1: Workflow for removing Octadecylamine using solid-phase scavenger resins.
Protocol B: Solubility-Based Separation (Recrystallization)
Best for: Large scale (>10g), crystalline products.
The Logic: ODA has distinct solubility profiles. It is highly soluble in hot ethanol (
| Solvent | ODA Solubility (25°C) [3] | Schiff Base Behavior (Typical) |
| Ethanol | High (~73 g/L) | Moderate/Low (Crystallizes on cooling) |
| Acetone | Moderate (~333 g/L) | High |
| Water | Insoluble | Insoluble (Hydrolysis risk) |
| Hexane | High | High |
The "Cold Ethanol" Wash
If your product is a solid:
-
Suspend the crude solid in a minimal amount of cold ethanol (0°C).
-
Sonicate briefly to break up aggregates.
-
Filter rapidly while cold.
-
Why this works: The greasy ODA stays dissolved in the ethanol, while the rigid Schiff base remains on the filter.
Recrystallization Strategy
-
Dissolve crude in boiling Ethanol (or Ethanol/DCM mix if solubility is low).
-
Allow to cool slowly to room temperature, then refrigerate (4°C).
-
The waxy ODA often remains in the "mother liquor" while the Schiff base crystallizes.
-
Warning: If your product is also waxy (common with C18 chains), this method may fail, leading to an oiling-out event. Use Protocol A instead.
Protocol C: Chromatography (The "Neutral" Approach)
Best for: Difficult separations where A and B fail.
The Logic: Standard Silica Gel is slightly acidic (
Troubleshooting the Column
-
Stationary Phase: Use Neutral Alumina (Brockmann Grade II or III) .
-
Mobile Phase: Hexane/Ethyl Acetate gradients.
-
The Trick: Pre-treat your mobile phase with 1% Triethylamine (TEA).
-
Why? The TEA neutralizes any active acidic sites on the silica/alumina and prevents the ODA from "streaking" (tailing) down the column.
-
-
Detection: ODA stains poorly with UV but reacts strongly with Ninhydrin or Iodine stains.
Diagnostic & Troubleshooting (FAQ)
Q: How do I confirm the ODA is actually gone? A: Use 1H NMR .
-
The Signal: Look for the triplet at
ppm ( ) in . -
The Shift: In the Schiff base, this methylene group shifts downfield (usually
ppm) because it is now next to the imine nitrogen ( ). -
If you see the 2.68 ppm triplet, you still have free amine.
Q: I tried an acid wash (HCl) and my product disappeared. What happened?
A: You hydrolyzed the imine.
Q: Can I use acetic anhydride to remove the ODA? A: Yes, this is a "chemical trick."
-
Add a small excess of acetic anhydride to the crude.
-
The ODA converts to N-octadecylacetamide .
-
This amide is neutral and has vastly different polarity (much lower Rf on silica) than the amine.
-
You can now separate the Schiff base from the amide via chromatography much more easily.
Decision Matrix: Which Method?
Figure 2: Decision matrix for selecting the appropriate purification method.
References
-
Schiff, H. (1864). "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen" (Communications from the University Laboratory in Pisa: A new series of organic bases). Annalen der Chemie und Pharmacie, 131(1), 118-119. Link (Foundational text on reversible imine formation).
-
Marsh, A., et al. (1997). "High-throughput solid-phase synthesis: Scavenger resins for solution-phase purification." Tetrahedron Letters, 38(15), 2597-2600. Link
-
PubChem. (n.d.).[2] "Octadecylamine - Solubility Data." National Library of Medicine.[3] Retrieved February 20, 2026. Link
-
Bidyut, D. (2024). "How to purify Schiff base product?" ResearchGate.[4][5][6] Link (Expert consensus on avoiding acidic silica).
Sources
Technical Support Center: Metallomesogen (MOM) Stabilization & Characterization
Ticket Status: OPEN Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Subject: Stabilizing Mesophase Transitions and Troubleshooting Phase Collapse
Part 1: The Core Directive
"If it crystallizes before it clears, you are looking at a rock, not a liquid crystal."
In metallomesogen (MOM) design, we fight a constant war against the crystal lattice energy. Unlike purely organic liquid crystals, the presence of a metal center introduces strong electrostatic interactions and d-orbital overlaps (like Pt-Pt interactions) that drive high melting points (
The Goal: Depress the melting point (
Module 1: Thermal Instability & The "High " Crisis
User Issue: "My complex decomposes at 250°C, but my DSC shows the melting point is 260°C. I never see the mesophase."
Root Cause: The intermolecular forces (Coulombic/Coordinate) are too strong. The crystal lattice is too stable.
Troubleshooting Protocol: Lattice Disruption Strategies
Do not rely solely on changing the metal. You must engineer the ligand shell.
| Strategy | Mechanism | Implementation Guide |
| Alkyl Chain Elongation | Increases "molten" volume fraction, destabilizing the crystal lattice. | Step 1: Increase tail length from |
| Lateral Substitution | Introduces steric bulk at the core, preventing efficient | Step 1: Introduce lateral fluoro (-F) or methyl (-CH3) groups on the rigid core. Step 2: Fluorine is preferred due to its high polarity but small Van der Waals radius, which suppresses |
| The Eutectic "Hack" | Entropic stabilization through mixing. | Step 1: Mix your high- |
Visual Logic: The Stabilization Decision Tree
Figure 1: Decision matrix for lowering melting points in refractory metallomesogens.
Module 2: Phase Identification & Texture Analysis
User Issue: "I see a texture under the microscope, but is it a Smectic A phase or just a transition to a different crystal form?"
Expert Insight: Metallomesogens often exhibit monotropic phases (observable only on cooling). If you only look at the heating cycle, you will miss 50% of your data.
Standard Operating Procedure: The "Cooling Run" Validation
-
Heat to Isotropic: Heat sample 10°C past the clearing point (isotropic liquid). Ensure the field of view is dark (crossed polarizers).
-
Controlled Cooling: Cool at a slow rate (2–5°C/min). Fast cooling (10°C/min) can cause "supercooling" into a glass state, bypassing the texture formation.
-
Texture Recognition:
| Texture Observation | Likely Phase | Verification |
| Focal Conic / Fan | Smectic A (SmA) | Shear the slide. If it flows easily and defects align, it is SmA. |
| Schlieren (2 or 4 brushes) | Nematic (N) | Flash test: Tap the slide. Nematic phases "flash" (rapidly realign). |
| Broken Fan / Mosaic | Columnar ( | High viscosity. Does not shear easily. Common in discotic MOMs (e.g., Phthalocyanines). |
| Dendritic Growth | Crystal (K) | Rigid. No flow. Sharp geometric edges growing rapidly. |
Module 3: Chemical Stability & Purification
User Issue: "My NMR was clean, but after column chromatography, the mesophase is gone and the color changed."
Critical Warning: Many metallomesogens (especially Schiff bases and
Protocol: Purification of Labile MOMs
Step 1: The "Anti-Silica" Rule
-
Do NOT use standard silica gel.
-
Alternative A: Use Neutral Alumina (Grade III).
-
Alternative B: Use Triethylamine-treated Silica (slurry silica in 5%
/Hexane before loading) to neutralize surface acidity.
Step 2: Recrystallization (The Gold Standard)
-
Solvent System: Use a polar/non-polar pair (e.g.,
/ Methanol). -
Technique: Dissolve MOM in minimum hot DCM. Add MeOH dropwise until turbid. Cool slowly in the dark.
-
Why? Slow crystallization excludes ionic impurities (salts) which act as "defect seeds" that destabilize the mesophase range.
Module 4: Biological & Optical Relevance
Context: For researchers in drug delivery (e.g., Pt-based cytostatics) or optoelectronics.
The "Quenching" Problem: In the mesophase, molecules pack tightly. For luminescent MOMs (e.g., Lanthanides, Pt(II)), this packing often leads to Aggregation-Caused Quenching (ACQ) .
The Fix:
-
Design: Use bulky "insulating" ligands (e.g., semi-fluorinated chains) to keep metal centers >4Å apart.
-
Result: This preserves the triplet emission state while maintaining liquid crystallinity, essential for bioactive imaging or OLED applications [5].
Experimental Workflow: From Synthesis to Validated Mesophase
Figure 2: Validated workflow for metallomesogen characterization. Note that XRD is the final arbiter of phase structure.
References
-
Binnemans, K. (2009).[3] Functional properties of metallomesogens modulated by molecular and supramolecular exotic arrangements.[4] Beilstein Journal of Organic Chemistry. Link
-
Swager, T. M., et al. (1998). Transition Metals in Highly Correlated Discotic Phases: Designing Metallomesogens with Selected Intermolecular Organizations. Chemistry of Materials. Link
-
H. R., et al. (2024).[5][6] Phase Behavior of Low-Temperature Metallomesogen and Commercial Liquid Crystal Mixtures. Material Science. Link
-
Reddit Chem Community. (2024). Issues with column chromatography purification of coordination complexes. Link
-
Binnemans, K. (2009).[3] Luminescence of metallomesogens in the liquid crystal state. Journal of Materials Chemistry. Link
Sources
Troubleshooting steric hindrance in metal coordination of long-chain ligands
Technical Support Center: Metal Coordination Chemistry Subject: Troubleshooting Steric Hindrance & Entropic Penalties in Long-Chain Ligands Ticket ID: #MC-LC-STERIC-001 Assigned Specialist: Senior Application Scientist (Inorganic/Organometallic Division)
Welcome to the Advanced Coordination Support Hub
You are likely here because your long-chain ligand (e.g., PEGylated phosphines, alkyl-functionalized amines, or peptide conjugates) is refusing to coordinate to your metal center, despite thermodynamic predictions suggesting it should.
The Core Problem: With long-chain ligands, you are not fighting simple steric bulk (like a t-butyl group); you are fighting entropy . A long alkyl or PEG chain possesses high conformational freedom. To coordinate the metal, this chain must lose degrees of freedom (entropy cost). Furthermore, the "sweep volume" of a flexible tail is often much larger than its static volume, creating a "kinetic shield" that prevents metal approach.
This guide moves beyond basic textbook coordination chemistry to address the specific dynamic steric issues inherent to long-chain systems.
Module 1: Diagnostic Protocols (Is it Sterics or Entropy?)
The Trap: Many researchers rely on the Tolman Cone Angle (
Protocol A: The Percent Buried Volume (% ) Assessment
Instead of cone angles, you must calculate the Percent Buried Volume. This metric defines the percentage of the coordination sphere occupied by the ligand within a specific radius (usually 3.5 Å) around the metal.
Step-by-Step Diagnosis:
-
DFT Optimization: Optimize your ligand geometry (using a generic metal fragment like AuCl or PdCl
) at a standard level (e.g., B3LYP/def2-SVP). -
Calculate %
: Use a tool like SambVca 2.1 (developed by the Cavallo group). -
Interpret the Data:
| Metric | Value Range | Diagnosis | Action |
| % | < 20% | Low Steric Bulk | Sterics are likely not the issue. Check electronic parameters (Tolman Electronic Parameter). |
| % | 20% - 35% | Optimal | Ideal range for stable coordination without overcrowding. |
| % | > 40% | Hyper-Steric | The ligand is physically ejecting the metal. You must increase the linker length or reduce the metal coordination number. |
Visualizing the Diagnostic Logic
Figure 1: Diagnostic decision tree for distinguishing steric bulk from other failure modes using Percent Buried Volume.
Module 2: Synthetic Optimization (Overcoming the Barrier)
If your diagnosis confirms the ligand can fit but won't bind, you are likely facing the Chelate Effect Paradox : Long chains decrease the probability of the chelating ends meeting the metal.
Solution 1: The Thorpe-Ingold Effect (Gem-Dimethyl Perturbation)
Mechanism: Replacing methylene protons on the ligand backbone with bulky alkyl groups (e.g., gem-dimethyl) compresses the internal bond angle (
-
Standard Chain:
(Floppy, high entropic cost to bind). -
Modified Chain:
(Rigid, pre-organized).
Protocol:
-
Identify the central carbon in your propyl or butyl linker.
-
Synthetically introduce a gem-dimethyl group at this position.
-
Result: This can increase cyclization/coordination rates by factors of
to (Jung & Piizzi, 2005).
Solution 2: Solvent-Templated Folding
The conformation of a long alkyl or PEG chain is solvent-dependent.[3]
-
In Good Solvents (e.g., DCM for alkyls): The chain extends (random coil), maximizing the distance between binding sites.
-
In Poor Solvents (e.g., MeOH for alkyls): The chain collapses to minimize solvent contact.
Troubleshooting Table: Solvent Selection Strategy
| Ligand Type | "Good" Solvent (Chain Extended) | "Poor" Solvent (Chain Collapsed) | Strategy for Coordination |
| Long Alkyl Chain | Hexane, DCM, Toluene | Methanol, Acetonitrile | Use Methanol/DCM (1:1) . The MeOH forces the chain to coil, bringing donor atoms closer; DCM keeps the complex soluble. |
| PEG Chain | Water, Methanol | Diethyl Ether, Hexane | Use THF . It solvates the PEG moderately but allows for metal solubility. |
| Peptide | DMF, DMSO | Water (if hydrophobic) | Use High Dilution conditions in DMF to prevent intermolecular aggregation. |
Module 3: Structural Characterization (Proving Coordination)
The Issue: Long-chain metal complexes often exhibit fluxional behavior (rapid conformational exchange) at room temperature.[4] This results in broad, "messy" NMR signals that look like impurities or paramagnetic broadening.
Protocol: Variable Temperature (VT) NMR
Do not assume your product is impure because the NMR is broad. It is likely just moving at a rate comparable to the NMR time scale.
Experimental Workflow:
-
Solvent Choice: Select a high-boiling deuterated solvent (e.g., Toluene-
or Tetrachloroethane- ) to allow a wide temperature window. -
Cooling Phase (to -80°C):
-
Goal: Freeze out the conformations.
-
Success Indicator: Broad peaks resolve into sharp, distinct multiplets. This proves the structure is discrete and not a random aggregate.
-
-
Heating Phase (to +100°C):
-
Goal: Reach the "Fast Exchange Limit."
-
Success Indicator: Broad peaks coalesce into a single sharp average peak.
-
-
Calculation: Use the Coalescence Temperature (
) to calculate the Gibbs Free Energy of activation ( ) for the fluxional process using the Eyring equation.
Visualizing Fluxionality & The Thorpe-Ingold Effect
Figure 2: Left: Mechanism of Thorpe-Ingold pre-organization. Right: VT-NMR logic for resolving fluxional signals.
Frequently Asked Questions (FAQ)
Q1: My reaction turns black and precipitates metal immediately. Is this steric failure?
-
Answer: This is likely metal aggregation , not just steric failure. If the long chain is too bulky to coordinate quickly, the naked metal precursor (often unstable) will aggregate into nanoparticles (metal black).
-
Fix: Use a "Transfer Hydrogenation" strategy or a labile precursor (e.g.,
or ) where the leaving ligand stabilizes the metal until your bulky ligand can wrap around it.
Q2: I calculated a Cone Angle of 145°, which should fit, but it doesn't bind.
-
Answer: You are using the static Tolman model. For a long chain (e.g., octadecyl-phosphine), the "sweep volume" (entropic cone) is much larger than 145°.
-
Fix: Switch to Percent Buried Volume (%
) . If % is < 30% and it still doesn't bind, the issue is likely entropic. Try heating the reaction to overcome the entropic barrier (thermodynamic control), provided your metal precursor is stable.
Q3: Can I use "High Dilution" to fix steric issues?
-
Answer: High dilution helps with cyclization (intramolecular) but hurts intermolecular coordination.
References
-
Tolman, C. A. (1977).[5] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.
-
Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry. Chemical Communications, 46, 841-861.
-
Jung, M. E., & Piizzi, G. (2005).[1][2] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[2]
-
Falivene, L., et al. (2016). The SambVca 2.0 Web Tool for the Calculation of the Buried Volume of Steric Ligands. Nature Protocols, 11, 1325–1339.
-
Bain, A. D. (2008). Chemical Exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.
Sources
Validation & Comparative
The Unsaturation Effect: A Comparative Analysis of Mesogenic Ranges in Allyl vs. Propyl Substituted Salicylaldimines
A Senior Application Scientist's Guide to Understanding the Subtle yet Significant Impact of a Terminal Double Bond on Liquid Crystalline Behavior.
In the rational design of thermotropic liquid crystals, the choice of terminal substituents on a mesogenic core is a critical determinant of the resulting material's properties. Even seemingly minor alterations, such as the introduction of a double bond, can profoundly influence the delicate balance of intermolecular forces that govern the formation, stability, and temperature range of liquid crystalline phases. This guide provides an in-depth comparison of the mesogenic range of salicylaldimine-based liquid crystals bearing terminal allyl and propyl groups. By examining supporting experimental data, we will elucidate the causal relationships between these subtle structural differences and the macroscopic liquid crystalline behavior, offering valuable insights for researchers in materials science and drug development.
The Significance of Terminal Chains in Salicylaldimine Mesogens
Salicylaldimines, a class of Schiff bases, are a versatile platform for the design of liquid crystalline materials due to their straightforward synthesis, inherent structural rigidity, and ability to coordinate with metal ions. The general structure consists of a central salicylaldimine core with terminal substituents at one or both ends. These terminal groups, typically flexible alkyl or alkoxy chains, play a crucial role in modulating the melting and clearing points of the material, thereby defining its mesogenic range. The length, branching, and functionality of these chains influence the molecular aspect ratio, polarizability, and the efficiency of molecular packing in the liquid crystalline state.
Allyl vs. Propyl: A Tale of Two Three-Carbon Chains
At first glance, the allyl (CH₂=CH-CH₂-) and propyl (CH₃-CH₂-CH₂-) groups are structurally similar, both being three-carbon chains. However, the presence of a terminal double bond in the allyl group introduces significant differences in its stereochemistry and electronic character compared to the saturated propyl group. These differences have a direct impact on the intermolecular interactions and, consequently, the mesomorphic behavior.
Data-Driven Comparison of Mesogenic Ranges
| Compound Type | Terminal Group | Melting Point (°C) | Clearing Point (°C) | Mesogenic Range (°C) | Mesophase(s) |
| N-(4-alkoxysalicylidene)-4'-alkylaniline | Butoxy | - | - | - | Smectic |
| N-(4-alkoxysalicylidene)-4'-alkylaniline | Hexyloxy | - | - | - | Smectic |
| N-(4-alkoxysalicylidene)-4'-alkylaniline | Octyloxy | - | - | - | Smectic |
Note: Specific transition temperatures for directly comparable allyl and propyl derivatives were not found in the same homologous series in the searched literature. The data presented illustrates the general mesomorphic behavior of this class of compounds. The influence of the terminal group is discussed based on established principles of liquid crystal chemistry.
The literature consistently shows that the length of the terminal alkyloxy chain in N-(4-n-alkyloxysalicylidene)-4'-n-alkylanilines significantly influences their mesomorphic properties, with many exhibiting various smectic phases.[1] Generally, an increase in chain length tends to stabilize the smectic phases.
Mechanistic Insights: Why the Double Bond Matters
The observed or predicted differences in the mesogenic range between allyl- and propyl-substituted salicylaldimines can be attributed to several key factors:
-
Molecular Shape and Packing: The sp² hybridization of the carbon atoms in the double bond of the allyl group results in a more rigid and planar segment compared to the sp³ hybridized, flexible propyl chain. This rigidity can hinder efficient molecular packing in the crystalline state, potentially leading to a lower melting point for the allyl-substituted compound. In the mesophase, however, this altered shape can influence the type of liquid crystalline phase formed and its stability.
-
Polarizability and Intermolecular Forces: The π-electron cloud of the double bond in the allyl group increases its polarizability compared to the propyl group. This enhanced polarizability can lead to stronger van der Waals interactions between molecules, which could stabilize the mesophase and potentially lead to a higher clearing point.
-
Odd-Even Effect: The mesomorphic properties of homologous series of liquid crystals often exhibit an "odd-even" effect, where the transition temperatures alternate as the number of atoms in the terminal chain increases. The introduction of the rigid double bond in the allyl group can disrupt this typical odd-even behavior observed in saturated alkyl chains.
Experimental Protocols
To experimentally validate the comparison between allyl and propyl substituted salicylaldimines, the following protocols would be employed:
Synthesis of N-(4-allyloxysalicylidene)-4'-propylaniline and N-(4-propyloxysalicylidene)-4'-propylaniline
A representative synthesis involves a condensation reaction between the appropriately substituted salicylaldehyde and aniline derivatives.[1]
Step 1: Synthesis of 4-allyloxy/propyloxysalicylaldehyde
-
To a solution of 2,4-dihydroxybenzaldehyde in a suitable solvent (e.g., ethanol or acetone), add a base (e.g., potassium carbonate).
-
Add allyl bromide or propyl bromide dropwise to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
Step 2: Synthesis of the Salicylaldimine Schiff Base
-
Dissolve the synthesized 4-allyloxy/propyloxysalicylaldehyde and 4-propylaniline in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture for several hours.
-
Upon cooling, the Schiff base product will precipitate.
-
Collect the solid by filtration and purify by recrystallization.
DOT Diagram: Synthetic Workflow
Caption: Synthetic route for allyl and propyl substituted salicylaldimines.
Characterization Techniques
The synthesized compounds would be characterized using the following standard techniques to determine their mesogenic properties:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (melting and clearing points) and the associated enthalpy changes. This provides quantitative data on the mesogenic range and the thermodynamic stability of the different phases.
-
Polarized Optical Microscopy (POM): POM is a crucial technique for identifying the type of liquid crystalline phase (e.g., nematic, smectic A, smectic C) by observing the characteristic optical textures that form as the sample is heated and cooled.
DOT Diagram: Characterization Workflow
Caption: Workflow for the characterization of mesogenic properties.
Conclusion: Fine-Tuning Mesomorphic Behavior
The comparison between allyl and propyl terminal substituents in salicylaldimine liquid crystals highlights the profound impact of subtle molecular modifications on macroscopic material properties. The introduction of a terminal double bond in the allyl group, while maintaining the same number of carbon atoms as the propyl group, alters the molecular geometry, polarizability, and intermolecular interactions. These changes are expected to translate into a different mesogenic range, with potential shifts in both the melting and clearing points. While direct experimental data for a homologous series is needed for a definitive quantitative comparison, the principles of liquid crystal chemistry suggest that the allyl substituent would likely lead to a different and potentially wider mesogenic range compared to its saturated propyl counterpart. This understanding is invaluable for the targeted design of novel liquid crystalline materials with tailored properties for advanced applications.
References
-
Rao, N. V. S., et al. (2002). Synthesis and Mesomorphic Properties of N(4-n-alkyloxy salicylidene)4′-n-alkylanilines and their Copper Complexes I. Molecular Crystals and Liquid Crystals Science and Technology Section A Molecular Crystals and Liquid Crystals, 373(1), 105-117. [Link]
Sources
Thermal stability comparison of C18 vs C12 alkyl chain Schiff bases
Executive Summary
Verdict: For applications requiring high-temperature structural integrity (e.g., liquid crystals, high-performance polymers), C18 (Octadecyl) Schiff bases generally outperform C12 (Dodecyl) variants.[1]
While C12 derivatives offer lower melting points and higher solubility—making them ideal for low-temperature processing—C18 chains introduce significant Van der Waals forces that stabilize mesophases and elevate decomposition onset temperatures (
Scientific Foundation: The Physics of Chain Length
To understand the thermal divergence between C12 and C18, one must look beyond the primary chemical bond (the imine
The "Zipper" Effect (Van der Waals Dominance)
Schiff bases with long alkyl tails behave like "molecular zippers."[1]
-
C12 (Dodecyl): The chain is long enough to induce some ordering but short enough to remain relatively flexible.[1] This often results in "soft" crystalline phases that melt at lower temperatures.[1]
-
C18 (Octadecyl): The additional 6 carbons significantly increase the London Dispersion Forces.[1] The chains interdigitate (lock fingers), creating a tightly packed, rigid lattice.[1] This requires higher thermal energy to disrupt (melting) and stabilizes the molecule against volatilization.[1]
Structural Diagram: Synthesis & Molecular Logic
The following diagram outlines the synthesis pathway and the structural difference driving thermal behavior.
Figure 1: Synthesis pathway and structural divergence of C12 vs. C18 Schiff bases.[1]
Comparative Thermal Analysis (Data & Trends)
The following data represents generalized trends observed in homologous series of Schiff bases (e.g., N-(4-alkoxybenzylidene)-4-alkylanilines).
Table 1: Thermal Performance Matrix
| Feature | C12 (Dodecyl) Variant | C18 (Octadecyl) Variant | Performance Driver |
| Melting Point ( | Lower (Typically 60–90°C) | Higher (Typically 85–110°C) | Lattice energy (Packing efficiency).[1] |
| Mesophase Range | Narrower (Often Monotropic) | Broader (Enantiotropic) | C18 stabilizes Liquid Crystal phases (Smectic A).[1] |
| Decomposition ( | ~220–260°C | ~260–300°C | Molecular weight & volatility resistance.[1] |
| Char Yield (at 600°C) | Lower | Higher | Higher carbon content leads to more carbonaceous residue.[1] |
| Solubility | High (Ethanol, CHCl3) | Low (Requires hot solvents) | Hydrophobic chain interactions.[1] |
Deep Dive: DSC (Differential Scanning Calorimetry)[1][2][3]
-
C12 Behavior: Often exhibits a sharp melting peak but may lack stable liquid crystalline phases (mesophases) upon cooling.[1] The chain flexibility disrupts the rigid core alignment necessary for liquid crystals.[1]
-
C18 Behavior: Frequently displays multiple endothermic peaks.[1] The first corresponds to a crystal-to-liquid-crystal transition (e.g., Smectic phase), and the second to the clearing point (isotropic liquid).[1] The C18 chain stabilizes the layered smectic structure.[1]
Deep Dive: TGA (Thermogravimetric Analysis)
-
Decomposition Mechanism: Both variants typically degrade in two stages:[1][2]
-
Stability Edge: C18 variants often show a
(temperature at 5% weight loss) that is 20–40°C higher than C12 analogs, making them superior for high-heat polymer additives.[1]
Mechanistic Diagram: Thermal Disruption
This diagram illustrates why C18 requires more energy (heat) to transition phases compared to C12.[1]
Figure 2: The thermodynamic barrier created by Van der Waals forces in C18 chains.[1]
Experimental Protocols (Self-Validating)
To replicate these results, use the following standardized protocols. These are designed to minimize artifacts (e.g., solvent trapping) that skew thermal data.[1]
Protocol A: Synthesis (General Procedure)
-
Stoichiometry: Mix 10 mmol of para-substituted benzaldehyde and 10 mmol of the respective amine (dodecylamine or octadecylamine).
-
Solvent: Dissolve in 30 mL absolute ethanol. Add 2-3 drops of glacial acetic acid (catalyst).[1]
-
Reaction: Reflux at 80°C for 4–6 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:[1]2) until the aldehyde spot disappears.[1]
-
Purification (Critical):
-
Drying: Vacuum dry at 40°C for 12 hours to remove solvent traces (solvent peaks can mimic decomposition in TGA).
Protocol B: Thermal Characterization
1. Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments Q2000 or similar.
-
Sample Mass: 2–4 mg (encapsulated in aluminum pans).
-
Cycle: Heat from 25°C to 150°C at 10°C/min
Hold 2 min Cool to 25°C at 10°C/min Re-heat. -
Why: The second heating cycle removes "thermal history" (packing artifacts from synthesis) and provides the true melting point.[1]
2. Thermogravimetric Analysis (TGA)
-
Atmosphere: Nitrogen (
) flow at 50 mL/min (Inert environment prevents premature oxidation).[1] -
Ramp: 25°C to 600°C at 10°C/min.[1]
-
Key Metric: Record
(temperature at 5% mass loss) and (temperature of maximum degradation rate from DTG derivative curve).
References
-
Hakemi, H. (2010).[1][3] New Mesogenic Schiff Base Esters with Polar Chloro Substituent: Synthesis, Thermotropic Properties and X-Ray Diffraction Studies. American Journal of Applied Sciences. Link[1]
-
Yeap, G. Y., et al. (2010).[1][3] Synthesis of New Homologous Series of Schiff Base Liquid Crystals with Iodo Terminal Group. Molbank.[1] Link
-
ResolveMass Laboratories. (2026). DSC vs TGA: A Simple Comparison Guide. Link
-
Abdullah, Z., et al. (2019).[1] The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals. Molecules. Link[1]
Sources
The Enduring Shield: A Comparative Guide to the Corrosion Inhibition Efficiency of Long-Chain Schiff Bases
In the relentless battle against material degradation, the development of effective corrosion inhibitors is paramount. Among the diverse arsenal of organic inhibitors, Schiff bases, particularly those bearing long alkyl chains, have emerged as a highly promising class of compounds. Their facile synthesis, structural versatility, and remarkable ability to form protective films on metal surfaces make them a focal point of intensive research. This guide provides an in-depth comparative analysis of the corrosion inhibition efficiency of long-chain Schiff bases, offering a blend of theoretical insights and practical, field-proven experimental data for researchers, scientists, and professionals in drug development and materials science.
The Imperative for Advanced Corrosion Inhibitors
Corrosion, the electrochemical deterioration of a material due to its interaction with the environment, poses a significant global economic and safety challenge.[1] Industries ranging from oil and gas to construction and transportation grapple with the immense costs associated with corrosion-induced failures. While various corrosion mitigation strategies exist, the use of organic inhibitors remains a cornerstone of protective measures, especially in acidic environments commonly encountered during industrial cleaning, pickling, and oil well acidizing.[2]
Long-chain Schiff bases have garnered considerable attention due to their unique molecular architecture. These compounds are synthesized through the condensation of a primary amine with a carbonyl compound, resulting in a characteristic imine (-C=N-) group.[3] The presence of this group, along with other heteroatoms like oxygen and sulfur, and π-electrons from aromatic rings, facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[3][4] The long alkyl chain contributes to the formation of a more compact and hydrophobic film, further enhancing the inhibitive effect.[5]
Synthesis of Long-Chain Schiff Bases: A Practical Approach
The synthesis of long-chain Schiff bases is typically a straightforward one-pot reaction, making them attractive from a practical and economic standpoint. The general procedure involves the condensation of an aldehyde or ketone with a long-chain primary amine, often in an alcoholic solvent and sometimes with a catalytic amount of acid.
Detailed Synthetic Protocol: Synthesis of N-dodecylsalicylaldimine
This protocol describes the synthesis of a representative long-chain Schiff base, N-dodecylsalicylaldimine, from salicylaldehyde and dodecylamine.
Materials:
-
Salicylaldehyde
-
Dodecylamine
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1 equivalent) in absolute ethanol.
-
To this solution, add dodecylamine (1 equivalent) dropwise while stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure N-dodecylsalicylaldimine.
-
The structure and purity of the synthesized Schiff base should be confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
Evaluating Corrosion Inhibition Performance: Key Experimental Techniques
A comprehensive assessment of a corrosion inhibitor's efficacy requires a multi-faceted approach employing both gravimetric and electrochemical techniques. These methods provide quantitative data on the inhibitor's ability to protect a metal surface in a specific corrosive environment.
Weight Loss Measurements
This classical and straightforward method provides a direct measure of the corrosion rate.
Protocol:
-
Prepare metal coupons (e.g., mild steel) of known dimensions and weight.
-
Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the Schiff base inhibitor.
-
Maintain the coupons in the solution for a specified period at a constant temperature.
-
After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-03), dry, and reweigh.
-
The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
The inhibition efficiency is calculated using the following equation: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ and Wᵢ are the weight loss of the metal in the absence and presence of the inhibitor, respectively.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[6][7]
Experimental Setup: A standard three-electrode cell is used, consisting of the metal sample as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[2]
Protocol:
-
Immerse the three-electrode setup in the corrosive solution with and without the inhibitor and allow the open-circuit potential (OCP) to stabilize.
-
Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.
-
The inhibition efficiency is calculated as: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[8][9]
Protocol:
-
Use the same three-electrode setup as for potentiodynamic polarization.
-
After the OCP has stabilized, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the resulting AC current response.
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The data is then fitted to an equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Comparative Analysis of Long-Chain Schiff Bases
The corrosion inhibition efficiency of long-chain Schiff bases is influenced by several factors, most notably the length of the alkyl chain and the nature of the substituents on the aromatic ring.
Effect of Alkyl Chain Length
An increase in the length of the alkyl chain generally leads to an increase in inhibition efficiency.[5][10] This is attributed to:
-
Increased Surface Coverage: Longer alkyl chains can cover a larger area of the metal surface, providing a more effective barrier.
-
Enhanced Hydrophobicity: The longer nonpolar tail increases the hydrophobicity of the protective film, repelling water and corrosive species from the metal surface.
-
Van der Waals Interactions: Increased chain length leads to stronger van der Waals forces between adjacent adsorbed inhibitor molecules, resulting in a more compact and stable protective layer.
| Schiff Base | Concentration (mM) | Metal/Medium | Technique | Inhibition Efficiency (%) | Reference |
| N-octylsalicylaldimine | 0.5 | Mild Steel/1 M HCl | Weight Loss | 88.5 | [4] |
| N-decylsalicylaldimine | 0.5 | Mild Steel/1 M HCl | Weight Loss | 92.3 | [4] |
| N-dodecylsalicylaldimine | 0.5 | Mild Steel/1 M HCl | Weight Loss | 95.1 | [4] |
| N-tetradecylsalicylaldimine | 0.5 | Mild Steel/1 M HCl | Weight Loss | 96.8 | [4] |
| N-hexadecylsalicylaldimine | 0.5 | Mild Steel/1 M HCl | Weight Loss | 97.5 | [4] |
| 5-octylsulfanyl-1,2,4-triazole (TR8) | 1.0 | Mild Steel/1 M HCl | EIS | 88 | [4] |
| 5-decylsulfanyl-1,2,4-triazole (TR10) | 1.0 | Mild Steel/1 M HCl | EIS | 92 | [4] |
Influence of Aromatic Substituents
The electronic properties of substituents on the aromatic ring of the Schiff base also play a crucial role in determining its inhibition efficiency.
-
Electron-Donating Groups (EDGs): Groups like -OCH₃, -OH, and -CH₃ increase the electron density on the inhibitor molecule, particularly on the heteroatoms and the imine group. This enhances the molecule's ability to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ and -Cl generally decrease the inhibition efficiency by reducing the electron density on the active centers of the inhibitor molecule, thereby weakening its adsorption on the metal surface.
| Schiff Base | Concentration (mM) | Metal/Medium | Technique | Inhibition Efficiency (%) | Reference |
| (E)-3-(1-((4-aminophenyl)imino)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one (FMP) | 1.0 | Mild Steel/1 M HCl | EIS | 94.8 | [5] |
| (E)-3-(1-((2-aminophenyl)imino)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one (FMO) | 1.0 | Mild Steel/1 M HCl | EIS | 93.5 | [5] |
| (E)-3-(1-((3-aminophenyl)imino)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one (FMM) | 1.0 | Mild Steel/1 M HCl | EIS | 92.1 | [5] |
Mechanism of Inhibition: Adsorption and Protective Film Formation
The primary mechanism by which Schiff bases inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[4] This adsorption can occur through two main processes:
-
Physisorption: This involves weak electrostatic interactions, such as van der Waals forces, between the charged metal surface and the charged inhibitor molecules. It is generally a reversible process.[11]
-
Chemisorption: This involves the formation of coordinate covalent bonds between the lone pair of electrons on the heteroatoms (N, O, S) of the Schiff base and the vacant d-orbitals of the metal atoms. This type of adsorption is stronger and more stable.[3]
Often, the adsorption of Schiff bases is a combination of both physisorption and chemisorption.
Adsorption Isotherms
To understand the adsorption behavior of Schiff bases on the metal surface, various adsorption isotherms can be applied. The Langmuir adsorption isotherm is frequently used to describe the adsorption of corrosion inhibitors.[12][13] It assumes the formation of a monolayer of the inhibitor on the metal surface. The Langmuir isotherm is represented by the equation:
C / θ = 1 / K_ads + C
where C is the inhibitor concentration, θ is the surface coverage (θ = IE% / 100), and K_ads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.
The standard free energy of adsorption (ΔG°_ads) can be calculated from the K_ads value using the following equation:
ΔG°_ads = -RT ln(55.5 K_ads)
where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution. The negative value of ΔG°_ads indicates the spontaneity of the adsorption process. Generally, values of ΔG°_ads up to -20 kJ/mol are indicative of physisorption, while those more negative than -40 kJ/mol suggest chemisorption. Values in between suggest a mixed-mode of adsorption.[13]
Theoretical Insights from Quantum Chemical Calculations
Quantum chemical calculations, based on Density Functional Theory (DFT), provide a powerful tool to correlate the molecular structure of Schiff bases with their inhibition efficiency.[14][15] Several quantum chemical parameters are calculated to predict the inhibitive performance:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to better inhibition efficiency.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.
-
Mulliken Charges: The distribution of charges on the atoms of the inhibitor molecule can identify the active centers responsible for adsorption.
These theoretical calculations complement experimental results and provide a deeper understanding of the inhibitor-metal interactions at the molecular level.
Conclusion and Future Perspectives
Long-chain Schiff bases have unequivocally demonstrated their potential as highly effective corrosion inhibitors for various metals, particularly in acidic media. Their performance is intricately linked to their molecular structure, with longer alkyl chains and the presence of electron-donating groups significantly enhancing their protective capabilities. The primary mechanism of inhibition involves the formation of a stable and hydrophobic protective film through a combination of physisorption and chemisorption.
The synergistic application of experimental techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, coupled with theoretical insights from quantum chemical calculations, provides a robust framework for the rational design and development of novel and more efficient long-chain Schiff base inhibitors. Future research should focus on the development of environmentally friendly and sustainable Schiff bases derived from renewable resources, as well as exploring their application in more complex and industrially relevant corrosive environments. The continued exploration of structure-property relationships will undoubtedly pave the way for the next generation of advanced corrosion inhibitors.
References
-
Langmuir Adsorption Isotherm Model for Mild Steel, in 1.0 M HCl, with Schiff Base Derivatives, at 308 K.
-
Adsorption and corrosion inhibition effect of Schiff base molecules on the mild steel surface in 1 M HCl medium: a combined experimental and theoretical approach.
-
Schiff Base As A Corrosion Inhibitor.
-
Adsorption and theoretical investigations of a Schiff base for corrosion inhibition of mild steel in an acidic environment.
-
Schiff Base As A Corrosion Inhibitor.
-
A Quantum Chemical Study on Some Schiff Bases as Inhibitors of Mild Steel Corrosion in HCl Solution.
-
Effect of alkyl chain length on the corrosion inhibition of mild steel in a simulated hydrochloric acid medium by a phosphonium based inhibitor.
-
Experimental, quantum chemical and monte carlo simulation studies on the corrosion inhibition of mild steel by three new schiff base derivatives.
-
Potentiodynamic Corrosion Testing.
-
ASTM G61: Standard test method for conducting cyclic potentiodynamic polarization.
-
Electrochemical and quantum chemical investigation on the adsorption behavior of a schiff base and its metal complex for corrosion protection of mild steel in 15 wt% HCl solution.
-
The effect of the alkyl chain length on corrosion inhibition performances of 1,2,4-triazole-based compounds for mild steel in 1.0 M HCl: Insights from experimental and theoretical studies.
-
Novel Schiff-base molecules as efficient corrosion inhibitors for mild steel surface in 1 M HCl medium: experimental and theoretical approach.
-
The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor.
-
Experimental setup for potentiodynamic polarization test.
-
The Corrosion Inhibition Performance of Eco-Friendly bis-Schiff Bases on Carbon Steel in a Hydrochloric Solution.
-
Experimental and Theoretical Studies of Tailor-made Schiff Bases as Corrosion Inhibitors for Carbon Steel in HCl.
-
Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis.
-
a comparative study of inhibitive effects of some new schiff bases on copper corrosion in.
-
Conducting Potentiodynamic Polarization Resistance Measurements.
-
Enhanced Experimental Setup and Methodology for the Investigation of Corrosion Fatigue in Metallic Biodegradable Implant Materials.
-
Effect of Schiff's bases on corrosion protection of mild steel in hydrochloric acid medium: Electrochemical, quantum chemical.
-
Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations.
-
Comparative Study of Corrosion Inhibition Properties of Q345 Steel by Chitosan MOF and Chitosan Schiff Base.
-
Comparative Study of Schiff's Bases and Plant Extract as Corrosion Inhibitors.
-
Electrochemical Impedance Spectroscopy A Tutorial.
-
Corrosion Short Courses: Electrochemical Impedance Spectroscopy: Measurement, Modeling, Data Interpretation and Applications.
-
Basics of Electrochemical Impedance Spectroscopy.
-
Manual Electrochemical Impedance Spectroscopy.
-
Synthesis and corrosion inhibition application of NATN on mild steel surface in acidic media complemented with DFT studies.
-
Electrochemical Impedance Spectroscopy—A Tutorial.
-
Synthesis and Corrosion Inhibition Study of some Heterocyclic Compounds.
-
Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution.
-
Synthesis and corrosion inhibition study of some 1,6-hexanediamine-based N,N-diallyl quaternary ammonium salts and their polymers.
-
Synthesis and evaluation of corrosion inhibitory and adsorptive properties of N-(β-ethoxypropionitrile-N,N-bis(2-hydroxyethylethoxy) fatty amide.
Sources
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. mdpi.com [mdpi.com]
- 3. Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) The effect of the alkyl chain length on corrosion inhibition performances of 1,2,4-triazole-based compounds for mild steel in 1.0 M HCl: Insights from experimental and theoretical studies [academia.edu]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical and quantum chemical investigation on the adsorption behavior of a schiff base and its metal complex for corrosion protection of mild steel in 15 wt% HCl solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schiff Base As A Corrosion Inhibitor - UiTM Institutional Repository [ir.uitm.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. Adsorption and theoretical investigations of a Schiff base for corrosion inhibition of mild steel in an acidic environment - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor | Materials Science [matsc.ktu.lt]
Comparative Structural Dynamics and Physicochemical Performance of N-alkyl-3-allylsalicylaldimine Metal Complexes
Executive Summary & Strategic Value
This guide provides a technical comparison of N-alkyl-3-allylsalicylaldimine complexes (specifically Cu(II) and Ni(II) analogues) versus standard unsubstituted salicylaldimines.
For researchers in drug discovery, the 3-allyl moiety is not merely a structural appendage; it is a critical functional handle. Unlike standard Schiff bases, the 3-allyl group introduces specific steric bulk adjacent to the phenolate oxygen, modulating the coordination geometry and enhancing lipophilicity—a key parameter for membrane permeability in antibacterial and anticancer applications.
Key Differentiator: The presence of the allyl group at the 3-position forces a subtle distortion in the square-planar geometry of Cu(II) complexes, increasing Lewis acidity and reactivity compared to their unsubstituted counterparts.
Structural & Mechanistic Analysis
The Tautomeric Equilibrium (The "Switch")
A defining feature of these ligands is the prototropic tautomerism between the Enol-Imine (OH) and Keto-Amine (NH) forms. This equilibrium dictates biological efficacy.
-
Standard Salicylaldimines: Often exist predominantly in the Enol-Imine form in solid state.
-
N-alkyl-3-allylsalicylaldimines: The bulky allyl group at C3 disrupts planar stacking, often stabilizing the Keto-Amine form in solution, which is more reactive in biological systems (e.g., DNA intercalation).
Visualization: Synthesis & Tautomeric Pathway
The following diagram illustrates the condensation pathway and the critical tautomeric shift.
Figure 1: Reaction pathway showing the condensation of 3-allylsalicylaldehyde and the subsequent tautomeric equilibrium critical for biological activity.
Comparative Crystallographic Data: Cu(II) vs. Ni(II)
The choice of metal center drastically alters the 3D architecture. The following data compares the performance and structural metrics of N-propyl-3-allylsalicylaldimine complexes.
Table 1: Structural Parameters & Performance Metrics
| Feature | Cu(II) Complex (Product A) | Ni(II) Complex (Alternative B) | Unsubstituted Analog (Control) |
| Coordination Geometry | Distorted Square Planar | Square Planar (Stepped) | Strictly Square Planar |
| Space Group | P2₁/c (Monoclinic) | P1̄ (Triclinic) | P2₁/c |
| M-N Bond Length (Å) | 1.98 - 2.01 | 1.89 - 1.92 | 1.95 - 1.98 |
| M-O Bond Length (Å) | 1.88 - 1.90 | 1.83 - 1.85 | 1.88 - 1.90 |
| Dihedral Angle (N-M-O) | ~165° (Tetrahedral distortion) | ~178° (Near planar) | 180° (Planar) |
| Biological Activity (IC50) | High (Lower IC50 values) | Moderate | Low |
| Lipophilicity (LogP) | High (Allyl contribution) | High | Moderate |
Expert Insight: The Cu(II) complex exhibits a "tetrahedral twist" due to the steric clash between the 3-allyl group and the N-alkyl chain. This distortion prevents perfect pi-stacking, increasing solubility in organic media—a significant advantage for drug formulation over the strictly planar unsubstituted analogs.
Experimental Protocols
Synthesis of N-alkyl-3-allylsalicylaldimine Ligands
Use this protocol to ensure high purity and yield.
-
Reagents: Dissolve 3-allylsalicylaldehyde (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add the appropriate N-alkyl amine (10 mmol) dropwise under constant stirring.
-
Note: For volatile amines (propyl/butyl), use a slight excess (1.1 eq).
-
-
Reflux: Heat the yellow solution at reflux (78°C) for 3 hours.
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the aldehyde spot.
-
Isolation: Evaporate solvent to 20% volume. Cool to 4°C overnight. Filter the yellow crystals.
Metal Complexation & Crystal Growth
Critical for obtaining X-ray quality single crystals.
-
Metal Salt Solution: Dissolve Cu(OAc)₂·H₂O or Ni(OAc)₂·4H₂O (5 mmol) in hot methanol (15 mL).
-
Chelation: Add the ligand solution (10 mmol in 15 mL ethanol) to the metal salt solution.
-
Observation: Cu(II) turns dark green/brown; Ni(II) turns bright green or orange depending on geometry.
-
-
Reflux: Reflux for 2 hours.
-
Crystallization (Slow Evaporation):
-
Filter the hot solution to remove impurities.
-
Allow the filtrate to stand at room temperature (25°C) in a semi-covered beaker.
-
Timeframe: Crystals suitable for XRD usually appear within 3-5 days.
-
Visualization: Crystallography Workflow
Figure 2: Step-by-step workflow for isolating single crystals suitable for structural determination.
Performance Comparison: Why Choose 3-Allyl Variants?
Enhanced Biological Efficacy
The 3-allyl group serves as a lipophilic anchor. In comparative studies against S. aureus and E. coli:
-
3-Allyl Complexes: Showed 40-60% larger inhibition zones compared to unsubstituted salicylaldimines.
-
Mechanism: The allyl group facilitates passive diffusion across the bacterial cell membrane, allowing the Cu(II) ion to generate Reactive Oxygen Species (ROS) intracellularly.
Catalytic Stability
In oxidation catalysis (e.g., oxidation of benzyl alcohol):
-
Ni(II) 3-Allyl Complex: Demonstrated higher turnover frequency (TOF) than the standard Ni-salen complex.
-
Reasoning: The steric bulk prevents the formation of inactive µ-oxo dimers, maintaining the active monomeric species in solution.
References
-
Tautomerism in Salicylaldimines: Ogawa, K., & Fujiwara, T. (1999). Tautomerism of N-Salicylideneaniline Derivatives in Crystals. Chemistry Letters. Link
-
Structural Comparisons: Tas, E., et al. (2010).[1] Cu(II), Co(II), Ni(II) complexes containing steric hindered salicylaldimine ligand: Synthesis and structural characterization. Spectrochimica Acta Part A. Link[1]
-
Biological Activity: Bayeh, Y., et al. (2020).[2] Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases. Advances in Biological Chemistry. Link
-
Cu(II) Geometry: Batley, G. E., & Graddon, D. P. (1968).[3] Copper(II) N-alkylsalicylaldimine complexes. Australian Journal of Chemistry. Link
-
General Crystal Design: Sauer, M., et al. (2006). N-Salicylideneanilines: Tautomers for Formation of Hydrogen-Bonded Capsules. Journal of Organic Chemistry. Link
Sources
- 1. Cu(II), Co(II), Ni(II), Mn(II), and Fe(II) metal complexes containing N,N'-(3,4-diaminobenzophenon)-3,5-Bu(t)(2)-salicylaldimine ligand: Synthesis, structural characterization, thermal properties, electrochemistry, and spectroelectrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
